2-Amino-3,4-difluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,4-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVPHWFIGYGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-40-0 | |
| Record name | 2-Amino-3,4-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Fluorinated Scaffolding
An In-depth Technical Guide to 2-Amino-3,4-difluorobenzonitrile (CAS: 1384265-40-0) for Advanced Research and Drug Development
In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic core is paramount. This compound, identified by CAS Number 1384265-40-0 , has emerged as a significant and highly versatile building block for organic synthesis.[1][2] Its structure, featuring an amino group, a nitrile moiety, and vicinal fluorine atoms, offers a unique confluence of reactivity and property-modulating effects. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this valuable intermediate, from its fundamental properties to its strategic application in complex molecular design.
The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[3][4] The 3,4-difluoro substitution pattern on this benzonitrile scaffold provides a distinct electronic and steric profile, influencing the reactivity of the adjacent amino and nitrile groups and offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's physical and spectroscopic characteristics is fundamental to its effective use. While extensive experimental data for this specific isomer is not always aggregated, we can define its core properties and predict its spectroscopic signature based on established principles and data from related compounds.
Physicochemical Properties
The key physical and chemical data for this compound are summarized below. Purity levels are critical for its primary application as a pharmaceutical intermediate, with a minimum of 97% being a common specification.[2]
| Property | Value | Reference |
| CAS Number | 1384265-40-0 | [1] |
| Molecular Formula | C₇H₄F₂N₂ | [1] |
| Molecular Weight | 154.12 g/mol | |
| Appearance | Typically an off-white to light yellow solid | [1] |
| Purity | ≥97% (typical) | [1] |
| Storage Conditions | 2-8°C, under an inert atmosphere in a dark place | [1] |
Expected Spectroscopic Characterization
Validating the identity and purity of this compound requires a multi-technique spectroscopic approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region for the two aromatic protons. These signals would exhibit complex splitting patterns (multiplets) due to coupling with each other (ortho-coupling) and with the two adjacent fluorine atoms (H-F coupling). A broad singlet corresponding to the two protons of the amino group would also be present.
-
¹³C NMR : Seven distinct carbon signals are expected. The carbon atoms bonded to fluorine will show characteristic large one-bond C-F coupling constants. The nitrile carbon (C≡N) will appear in the typical downfield region for nitriles (approx. 115-120 ppm).
-
¹⁹F NMR : Two signals are anticipated, one for each of the non-equivalent fluorine atoms, showing coupling to each other and to nearby aromatic protons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M⁺) at an m/z of approximately 154, corresponding to the molecular weight of the compound.[5] The fragmentation pattern would likely involve the loss of HCN or other characteristic fragments.
Part 2: A Plausible Synthetic Pathway
While multiple synthetic routes to aminodifluorobenzonitriles exist, a common and effective strategy involves the nucleophilic aromatic substitution (SₙAr) on a more heavily fluorinated precursor. This approach is often regioselective and avoids the sometimes harsh or unpredictable conditions of other methods like the Sandmeyer reaction.[6][7]
Below is a detailed protocol for a plausible synthesis of this compound starting from 2,3,4-trifluorobenzonitrile.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Objective: To synthesize this compound by regioselective amination of 2,3,4-trifluorobenzonitrile.
Causality: The fluorine atom at the C2 position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrile group (para) and the fluorine at C3 (meta). This makes it the most likely site for substitution by ammonia, leading to the desired product.
Materials:
-
2,3,4-Trifluorobenzonitrile (1.0 eq.)
-
Aqueous Ammonia (28-30%, excess, e.g., 10 eq.)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, dissolve 2,3,4-trifluorobenzonitrile (1.0 eq.) in DMSO.
-
Addition of Nucleophile: Carefully add an excess of aqueous ammonia (e.g., 10 eq.) to the solution.
-
Reaction: Seal the vessel and heat the mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMSO and ammonia.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Part 3: Strategic Applications in Drug Discovery
The true value of this compound lies in its application as a versatile scaffold for constructing complex, biologically active molecules. The ortho-amino-nitrile arrangement is a classic precursor for the synthesis of a wide range of fused heterocyclic systems.
The Synthesis of Quinazoline Scaffolds
One of the most powerful applications of this intermediate is in the construction of quinazolines, a privileged scaffold found in numerous approved drugs, particularly kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib).[8] The amino group acts as a nucleophile, while the nitrile group can be induced to participate in cyclization.
A typical reaction involves condensation with a one-carbon electrophile, such as an orthoester or formamide, to construct the pyrimidine ring of the quinazoline system.
Caption: Application in the synthesis of a difluoro-quinazoline core.
This resulting difluoro-quinazoline core can then be further functionalized at various positions to develop potent and selective inhibitors for specific biological targets. The fluorine atoms at the 7 and 8 positions provide a unique vector for modulating protein-ligand interactions and improving drug-like properties.
Part 4: Safety, Handling, and Storage
As with any specialized chemical intermediate, proper handling of this compound is essential for laboratory safety. The hazard profile is generally inferred from safety data sheets of structurally similar aminofluorobenzonitriles.[9][10][11][12]
Hazard Summary
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation |
This table is a composite based on data for related compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices: Avoid breathing dust.[10] Wash hands thoroughly after handling.[9] Avoid contact with eyes, skin, and clothing.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10] For long-term stability, storage at 2-8°C under an inert gas (e.g., argon or nitrogen) is recommended.[1]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular engineers in the pharmaceutical and materials science sectors. Its unique trifecta of functional groups—the reactive amine, the versatile nitrile, and the property-enhancing vicinal fluorines—provides a powerful platform for the synthesis of novel, high-value compounds. A comprehensive understanding of its properties, synthetic access, and safe handling protocols, as outlined in this guide, is the foundation for leveraging its full potential in advancing chemical innovation.
References
- 1. This compound | 1384265-40-0 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
- 7. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. ossila.com [ossila.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Amino-3,4-difluorobenzonitrile: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the repertoire of fluorinated building blocks, 2-Amino-3,4-difluorobenzonitrile emerges as a compound of significant interest. Its unique trifunctional arrangement—an aniline-like amino group, a versatile nitrile moiety, and vicinal fluorine atoms on the aromatic ring—offers a rich platform for synthetic diversification and the construction of complex molecular architectures.
This technical guide provides a comprehensive exploration of the molecular structure, synthesis, reactivity, and applications of this compound (CAS No. 1384265-40-0). Drawing upon established chemical principles and comparative data from related isomers, this document aims to equip researchers with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.
Molecular Structure and Physicochemical Properties
This compound is a solid, typically appearing as an off-white to pale yellow powder. The spatial arrangement of its functional groups dictates its chemical behavior. The ortho-disposed amino and nitrile groups are primed for intramolecular cyclization reactions, a key feature in the synthesis of heterocyclic systems. The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly influences the electron density of the aromatic ring and the nucleophilicity of the amino group.
| Property | Value | Source |
| CAS Number | 1384265-40-0 | |
| Molecular Formula | C₇H₄F₂N₂ | [3] |
| Molecular Weight | 154.12 g/mol | [4] |
| Appearance | Solid | - |
| Predicted XlogP | 1.7 | [3] |
| Monoisotopic Mass | 154.03426 Da | [3] |
Spectroscopic Characterization
While detailed experimental spectra for this compound are not widely available in the public domain, its spectral characteristics can be predicted based on the functional groups present.[1]
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the deshielding effects of the fluorine and nitrile groups and the shielding effect of the amino group.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atoms attached to the fluorine atoms will exhibit characteristic splitting due to C-F coupling. The nitrile carbon will appear in the typical downfield region for this functional group.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Key vibrational frequencies are expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C≡N stretching of the nitrile group (a sharp, intense band around 2220-2260 cm⁻¹), and C-F stretching (in the 1000-1400 cm⁻¹ region).[1]
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154.[2]
Synthesis of this compound
A potential starting material is 3,4-difluoronitrobenzene, which can be synthesized by the nitration of 1,2-difluorobenzene.[5]
Proposed Synthetic Pathway
References
An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-difluorobenzonitrile: A Key Intermediate for Advanced Pharmaceutical Scaffolds
Abstract
2-Amino-3,4-difluorobenzonitrile is a highly valued fluorinated building block in medicinal chemistry and drug development. Its strategic substitution pattern, featuring an ortho-amino group and a nitrile moiety flanked by fluorine atoms, provides a unique scaffold for the synthesis of novel heterocyclic compounds with enhanced pharmacological properties. The presence of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols for researchers and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Aminobenzonitriles
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery. The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of a compound. This compound, in particular, serves as a versatile precursor for a variety of complex molecular architectures, most notably in the synthesis of quinazoline and quinazolinone derivatives, which are core structures in numerous approved pharmaceuticals.[1][2] The ortho-positioning of the amino and nitrile groups facilitates efficient cyclization reactions, making this intermediate a cornerstone for building diverse libraries of bioactive compounds. This guide will elucidate the most practical and scientifically robust methods for the synthesis of this key intermediate.
Plausible Synthetic Pathways
Two principal retrosynthetic approaches are considered for the synthesis of this compound. The first pathway initiates from the readily available 3,4-difluoroaniline, leveraging a classic Sandmeyer reaction. The second, more contemporary approach, involves a palladium-catalyzed cyanation of a suitably protected and halogenated precursor.
Pathway 1: The Sandmeyer Reaction Approach from 3,4-Difluoroaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4] This pathway is attractive due to the commercial availability of 3,4-difluoroaniline.[5]
Logical Workflow for Pathway 1:
Caption: Sandmeyer reaction pathway for this compound.
Expertise & Experience Insights: The critical step in this pathway is the diazotization of 3,4-difluoroaniline. This reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent cyanation with copper(I) cyanide is typically heated to drive the reaction to completion.[6] While seemingly straightforward, the Sandmeyer reaction can sometimes be hampered by side reactions, and careful control of reaction conditions is paramount for achieving high yields.[7]
Experimental Protocol: Pathway 1
Step 1: Diazotization of 3,4-Difluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 3,4-difluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.05 eq.) in water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 1-2 hours until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Pathway 2: Palladium-Catalyzed Cyanation
Modern synthetic organic chemistry often favors palladium-catalyzed cross-coupling reactions for their high functional group tolerance and milder reaction conditions compared to classical methods.[8][9] This pathway would likely involve the cyanation of a protected 2-bromo-5,6-difluoroaniline or a related halogenated precursor.
Logical Workflow for Pathway 2:
Caption: Palladium-catalyzed cyanation pathway.
Expertise & Experience Insights: The success of this pathway hinges on the judicious choice of the palladium catalyst, ligand, and cyanide source.[10] Zinc cyanide is often preferred over more toxic alkali metal cyanides due to its lower toxicity and better compatibility with a wider range of functional groups.[8] The choice of protecting group for the aniline is also critical to prevent side reactions and to direct the halogenation to the desired position. An acetyl protecting group is a common and effective choice.
Experimental Protocol: Pathway 2 (Hypothetical)
Step 1: Synthesis of N-(2-bromo-5,6-difluorophenyl)acetamide
-
Protect the amino group of 3,4-difluoroaniline by reacting it with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form N-(3,4-difluorophenyl)acetamide.
-
Brominate the resulting acetanilide at the ortho position using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
Step 2: Palladium-Catalyzed Cyanation
-
To a solution of N-(2-bromo-5,6-difluorophenyl)acetamide (1.0 eq.) in a degassed solvent (e.g., DMF or dioxane), add zinc cyanide (0.6 eq.), a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable ligand if necessary.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the organic layer with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Hydrolyze the resulting N-(2-cyano-5,6-difluorophenyl)acetamide by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to remove the acetyl protecting group.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation and Comparison
| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Palladium-Catalyzed Cyanation |
| Starting Material | 3,4-Difluoroaniline | 3,4-Difluoroaniline |
| Key Reagents | NaNO₂, HCl, CuCN | Acetic anhydride, NBS, Pd(0) catalyst, Zn(CN)₂ |
| Number of Steps | 2 | 3 |
| Reaction Conditions | Low temperature (diazotization), elevated temperature (cyanation) | Generally milder, inert atmosphere required |
| Potential Yield | Moderate to Good | Good to Excellent |
| Key Advantages | Utilizes classical, well-established chemistry. | High functional group tolerance, generally higher yields. |
| Key Challenges | Stability of diazonium salt, potential side reactions. | Cost of palladium catalyst, optimization of reaction conditions. |
Conclusion and Future Perspectives
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable and robust pathways for the synthesis of this compound. The choice of a specific route will often depend on the scale of the synthesis, the availability of reagents and equipment, and the desired purity of the final product. For large-scale industrial production, the cost-effectiveness of the Sandmeyer reaction may be advantageous. Conversely, for laboratory-scale synthesis and in the context of complex molecule synthesis where functional group tolerance is paramount, the palladium-catalyzed approach offers significant benefits.
Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems for the cyanation step, potentially utilizing earth-abundant metals or photocatalytic methods. The continued demand for novel fluorinated building blocks in drug discovery will undoubtedly drive further innovation in the synthesis of this compound and its derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanation - Wikipedia [en.wikipedia.org]
- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
2-Amino-3,4-difluorobenzonitrile FT-IR and mass spectrometry
An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 2-Amino-3,4-difluorobenzonitrile
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable structural motifs. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound is a key exemplar of such a building block, featuring a unique convergence of an amino group, a nitrile functionality, and a difluorinated benzene ring, rendering it a versatile precursor for a diverse array of complex molecules and active pharmaceutical ingredients (APIs).[1][2]
The unambiguous structural confirmation and purity assessment of such critical starting materials are paramount to ensure the integrity, safety, and efficacy of the final products.[3] This technical guide provides a comprehensive, in-depth analysis of two core analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—as applied to the characterization of this compound. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a robust and self-validating analytical workflow.
The core functional groups of this compound—a primary amine (-NH₂), a nitrile (-C≡N), and aromatic C-F bonds—each possess distinct spectroscopic signatures. This guide will elucidate how to elicit and interpret these signatures to build a cohesive and definitive analytical profile of the molecule.
Caption: Molecular structure of this compound (C₇H₄F₂N₂).
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."[4] For this compound, FT-IR serves as a primary method to confirm the simultaneous presence of the amine, nitrile, and fluorinated aromatic moieties.
Experimental Protocol: KBr Pellet Method
This protocol describes a self-validating system for obtaining a high-quality solid-state FT-IR spectrum. The causality behind each step is critical for ensuring data integrity.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Material Preparation: Gently grind ~100-200 mg of high-purity, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Causality: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). It must be desiccated (e.g., dried in an oven at 110°C for several hours) as absorbed water will show strong O-H bands and obscure the spectrum.
-
Homogenization: Add 1-2 mg of this compound to the ground KBr. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. Causality: Uniform particle size and distribution are essential to minimize light scattering (the Christiansen effect) and produce a flat baseline.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 8-10 metric tons) for several minutes. Causality: The pressure causes the KBr to flow and fuse, trapping the analyte molecules in the KBr matrix to form a solid, transparent, or translucent disc.
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
First, run a background spectrum of the empty sample chamber. Causality: This measures the spectral contributions of atmospheric CO₂ and water vapor, which can then be digitally subtracted from the sample spectrum.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard acquisition range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Interpretation: Characteristic Vibrational Modes
The FT-IR spectrum of this compound is interpreted by assigning observed absorption bands to the vibrational modes of its specific functional groups. The expected frequencies, based on established correlation tables and data from analogous compounds, are summarized below.[1][5][6]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale & Commentary |
| 3480 - 3300 | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | Medium, Sharp (two bands) | The presence of two distinct peaks in this region is a hallmark of a primary (-NH₂) amine.[1] Hydrogen bonding in the solid state may cause broadening. |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Weak to Medium | These absorptions occur at a slightly higher frequency than alkane C-H stretches, confirming the presence of hydrogens on an sp²-hybridized carbon framework.[4] |
| 2260 - 2220 | Nitrile (-C≡N) | C≡N Stretch | Strong, Sharp | This is a highly characteristic and reliable absorption for the nitrile group due to the large change in dipole moment during the stretch. Its position can be influenced by conjugation.[1][5] |
| 1640 - 1550 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong | This bending vibration provides secondary confirmation of the primary amine group. |
| 1610 - 1450 | Aromatic Ring | C=C Stretch | Medium (multiple bands) | The aromatic ring exhibits several skeletal stretching vibrations in this region. The specific pattern can be complex but confirms the benzene core. |
| 1400 - 1100 | Aryl-Fluorine | C-F Stretch | Strong to Very Strong | The C-F stretching vibration gives rise to very intense absorptions. The presence of two fluorine atoms will likely result in multiple strong bands in this region, providing definitive evidence of fluorination.[5] |
| 900 - 690 | Aromatic C-H | C-H Out-of-Plane Bend | Medium to Strong | The position of these bands is often diagnostic of the substitution pattern on the benzene ring. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS is crucial for confirming the molecular formula and providing structural insights through the analysis of fragmentation patterns. Electron Ionization (EI) is a common and effective method for this type of small molecule analysis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal platform for this analysis, as the gas chromatograph separates the analyte from volatile impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.
Caption: Experimental workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Inject 1 µL of the sample solution into the heated GC inlet (~250°C), where it is rapidly vaporized.
-
Carrier Gas: An inert carrier gas, typically Helium, transports the vaporized sample onto the analytical column.
-
Column: A capillary column (e.g., a 30m DB-5ms) separates the components based on their boiling points and interactions with the stationary phase.
-
Oven Program: A temperature program (e.g., start at 50°C, ramp at 10°C/min to 280°C) is used to ensure efficient separation and elution of the analyte. Causality: The temperature ramp allows compounds with different volatilities to elute at distinct retention times.
-
-
MS Detection (EI Mode):
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•). Causality: 70 eV is a standard energy that provides sufficient energy for reproducible fragmentation and is high enough to minimize variations in spectra between instruments.
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragment ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The instrument scans a mass range (e.g., 35-350 amu) to build the mass spectrum.
-
Data Interpretation: Molecular Ion and Fragmentation
The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular formula C₇H₄F₂N₂ gives an exact mass of approximately 154.03 Da.[7] The highest m/z peak corresponding to the intact molecule will appear at m/z 154. The presence of two nitrogen atoms adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8] The aromatic ring helps to stabilize the molecular ion, so this peak is expected to be reasonably intense.[9]
-
Isotopic Peaks: Fluorine is monoisotopic (¹⁹F), and the natural abundances of ¹³C, ²H, and ¹⁵N are low. Therefore, no significant M+1 or M+2 peaks from isotopic distribution are expected, unlike compounds containing chlorine or bromine.[10][11]
Predicted Fragmentation Pathways:
The fragmentation of this compound will be governed by the relative stability of the resulting ions and neutral losses.
| m/z Value | Proposed Fragment | Neutral Loss | Rationale & Commentary |
| 154 | [C₇H₄F₂N₂]⁺• | (None) | Molecular Ion (M⁺•) . Confirms the molecular weight of the compound. |
| 153 | [C₇H₃F₂N₂]⁺ | H• | Loss of a hydrogen radical is a common initial fragmentation step for many organic molecules.[8] |
| 127 | [C₆H₄F₂N]⁺ | HCN | A characteristic fragmentation pathway for benzonitriles is the loss of hydrogen cyanide, a stable neutral molecule.[1][12] |
| 108 | [C₅H₂F₂]⁺• | HCN, NH₂•, H• | Further fragmentation following initial losses can lead to a variety of smaller ions. |
| 135 | [C₇H₄FN₂]⁺ | F• | While the C-F bond is strong, loss of a fluorine radical is a possible fragmentation pathway for polyfluorinated aromatic compounds.[9] |
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and comprehensive analytical framework for the characterization of this compound. FT-IR offers definitive, non-destructive confirmation of the essential functional groups—the dual N-H stretches of the primary amine, the sharp C≡N stretch of the nitrile, and the strong C-F absorptions of the difluorinated ring. This creates a unique spectral fingerprint for rapid identification.
Complementing this, mass spectrometry confirms the compound's elemental composition through the accurate determination of its molecular weight via the molecular ion peak. The predictable fragmentation patterns, such as the characteristic loss of HCN, provide corroborating structural evidence. Together, these two techniques form a self-validating system that is essential for quality control, ensuring the identity and integrity of this vital chemical building block for professionals in research and drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. 2-Amino-4,6-difluorobenzonitrile | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GCMS Section 6.17 [people.whitman.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3,4-difluorobenzonitrile
Introduction
2-Amino-3,4-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, drug development, and materials science.[1] Its unique molecular architecture, featuring an amino group, a nitrile functionality, and vicinal fluorine atoms on the benzene ring, makes it a versatile synthetic building block. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering valuable insights for researchers and scientists engaged in its use.
It is important to note that while information on aminodifluorobenzonitrile isomers is available, specific experimental data for this compound is not widely published. Therefore, this guide combines available data with well-established principles of physical organic chemistry to provide a robust profile of the compound.
Molecular Structure and Properties
The foundational characteristics of this compound are summarized below.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | PubChem |
| CAS Number | 145349-59-1, 1384265-40-0 | [2] |
| Molecular Formula | C₇H₄F₂N₂ | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | Inferred from isomers |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Note: The existence of multiple CAS numbers may indicate different suppliers or batches, and it is recommended to verify the specific CAS number with the supplier.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the two aromatic protons and the amino group protons. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing nitrile and fluorine groups. The amino protons will likely appear as a broad singlet.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine atoms, exhibiting characteristic carbon-fluorine coupling constants (J-coupling). The carbon atom of the nitrile group will appear at a downfield chemical shift.[3]
¹⁹F NMR Spectroscopy
Fluorine-19 NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling between them.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:[3]
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C≡N stretching: A sharp, intense band around 2220-2260 cm⁻¹.
-
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 154.12. The fragmentation pattern will likely involve the loss of small molecules such as HCN.[3]
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its three key functional groups: the amino group, the nitrile group, and the difluorinated aromatic ring.
Reactivity of the Amino Group
The amino group is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The electron-withdrawing effect of the adjacent fluorine atom and the nitrile group will decrease the basicity and nucleophilicity of the amino group compared to aniline.
Reactivity of the Nitrile Group
The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions. The electron-withdrawing nature of the fluorine atoms may enhance the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack.[4]
Reactivity of the Aromatic Ring
The fluorine atoms and the nitrile group are deactivating towards electrophilic aromatic substitution, while the amino group is a strong activating group. The interplay of these electronic effects will govern the regioselectivity of substitution reactions on the aromatic ring. The presence of fluorine atoms also makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by the electron-withdrawing groups.
Caption: Key reactivity centers of this compound.
Potential Applications in Drug Discovery and Development
The aminobenzonitrile scaffold is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles, many of which form the core of biologically active molecules.[4] A prominent application is the construction of quinazoline derivatives, which are prevalent in numerous approved drugs.[4] The ortho-disposed amino and nitrile groups in this compound make it an ideal precursor for the synthesis of various fused heterocyclic systems.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Disclaimer: This proposed synthetic pathway is for illustrative purposes only and has not been experimentally validated for this compound. Researchers should conduct their own optimization and safety assessments before attempting this synthesis.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for closely related aminodifluorobenzonitrile isomers should be followed. These compounds are generally considered hazardous.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
For detailed safety information, it is imperative to consult the safety data sheet provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery and materials science. While a comprehensive set of experimental data for this specific isomer is not yet widely available in the public domain, this guide provides a foundational understanding of its predicted physical and chemical properties, potential reactivity, and safe handling procedures based on the current body of scientific knowledge. As research involving this compound progresses, a more detailed experimental profile is expected to emerge.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H4F2N2 | CID 71651683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity profile of 2-Amino-3,4-difluorobenzonitrile
An In-depth Technical Guide to the Reactivity Profile of 2-Amino-3,4-difluorobenzonitrile
Abstract
This compound (CAS No. 1384265-40-0) is a strategically important building block in medicinal chemistry and materials science.[1] The presence of vicinal fluorine atoms, an ortho-amino group, and a nitrile functionality on a benzene scaffold imparts a unique and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic properties and the reactivity of its distinct functional groups. We will explore the interplay of substituent effects, delve into key synthetic transformations such as heterocycle formation, and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this valuable intermediate.
Introduction and Molecular Overview
This compound is a fluorinated aromatic compound whose value lies in the strategic arrangement of its functional groups. The ortho-amino benzonitrile framework is a classic precursor for the synthesis of fused heterocyclic systems, most notably quinazolines, which are prevalent scaffolds in numerous approved pharmaceuticals.[2][3] The incorporation of two fluorine atoms onto the aromatic ring is a widely used strategy in drug design to modulate key properties such as metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[4] This guide will elucidate how the specific 3,4-difluoro substitution pattern governs the molecule's chemical behavior, providing a predictive framework for its application in complex synthetic endeavors.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a starting material's physical and spectroscopic properties is fundamental to its effective use. While extensive experimental data for this specific isomer is not widely published, key properties can be summarized.[4]
| Property | Value / Expected Characteristics | Source |
| CAS Number | 1384265-40-0 | |
| Molecular Formula | C₇H₄F₂N₂ | |
| Molecular Weight | 154.12 g/mol | |
| Appearance | Off-white to white solid | |
| Purity | Typically ≥97-99% | |
| Storage | 2-8°C, under inert atmosphere, protected from light | |
| ¹H NMR | Aromatic region expected to show complex splitting patterns due to H-F and H-H coupling. A broad singlet for the -NH₂ protons is anticipated. | Predicted[4] |
| ¹³C NMR | Seven distinct signals are expected. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The nitrile carbon (C≡N) will be significantly downfield. | Predicted[4] |
| IR Spectroscopy | Characteristic absorption bands: N-H stretching (two bands, ~3300-3500 cm⁻¹), sharp C≡N stretching (~2220-2260 cm⁻¹), and strong C-F stretching (~1000-1400 cm⁻¹). | Predicted[4] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 154. Fragmentation may include the loss of HCN. | Predicted[4] |
Core Reactivity Principles: The Interplay of Substituent Effects
The reactivity of this compound is dictated by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile (-C≡N) and fluorine (-F) substituents.
-
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group via resonance (+R effect).
-
Nitrile Group (-C≡N): A deactivating, meta-directing group via induction (-I) and resonance (-R).
-
Fluorine Atoms (-F): Strongly deactivating via induction (-I) but weakly activating and ortho-, para-directing via resonance (+R). The inductive effect is dominant.
The vicinal arrangement of the fluorine atoms at positions 3 and 4 creates a significant dipole and inductively withdraws electron density from the aromatic ring, influencing the nucleophilicity of the amino group and the electrophilicity of the ring carbons.
Caption: Electronic influence of functional groups on the aromatic ring.
Reactivity at Key Functional Groups
The Amino Group: A Versatile Nucleophile
Despite the electron-withdrawing effect of the adjacent fluorine atoms, which slightly reduces its basicity, the amino group remains the primary center for nucleophilic reactions.[5][6]
-
Acylation: Readily reacts with acyl chlorides and anhydrides to form the corresponding amides. This can be a crucial protecting group strategy or a step in building more complex molecular architectures.
-
Alkylation: Can undergo N-alkylation, though selectivity (mono- vs. di-alkylation) can be challenging to control.
-
Diazotization: Can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. However, care must be taken, as intramolecular reactions or substitution of activated fluorine atoms can occur under certain conditions.[7][8]
The Nitrile Group: Gateway to Diverse Functionalities
The nitrile group is a robust and versatile functional handle. The electron-withdrawing nature of the fluorinated ring can increase the electrophilicity of the nitrile carbon.[5]
-
Hydrolysis: Can be hydrolyzed to a primary amide or further to a carboxylic acid under strong acidic or basic conditions, typically requiring heat.[5][9]
-
Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation (e.g., Raney Nickel), providing a flexible linker.[10]
-
Cycloaddition & Annulation: The nitrile group is a key participant in cyclization reactions. In concert with the ortho-amino group, it enables the construction of various nitrogen-containing heterocycles. This is its most significant application.
Premier Synthetic Application: Synthesis of Quinazoline Derivatives
The ortho-amino benzonitrile motif is an ideal precursor for constructing the quinazoline ring system, a privileged scaffold in medicinal chemistry.[3] A highly efficient method involves the acid-mediated [4+2] annulation with N-substituted cyanamides or other suitable C1-N synthons.[2][11]
The reaction proceeds via the initial formation of an amidine intermediate from the reaction of the amino group with the cyanamide, followed by an intramolecular cyclization where the newly formed amine attacks the electrophilic nitrile carbon.
Caption: Workflow for the synthesis of quinazoline derivatives.
Detailed Experimental Protocol: Synthesis of a 7,8-difluoro-quinazolin-4-amine Derivative
This protocol is adapted from established procedures for the synthesis of 2-aminoquinazolines from ortho-amino benzonitriles and serves as a representative example of the core reactivity of the target molecule.[11]
Objective: To synthesize an N-benzyl-7,8-difluoroquinazolin-4-amine derivative via acid-mediated annulation.
Materials:
-
This compound (1.0 eq)
-
N-Benzylcyanamide (1.2 eq)
-
Anhydrous 1,4-Dioxane
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 154.12 mg).
-
Add N-benzylcyanamide (1.2 mmol, 158.6 mg).
-
Add anhydrous 1,4-dioxane (5.0 mL) to dissolve the reagents.
-
Acid Addition: While stirring, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol, 0.375 mL) dropwise.
-
Reaction: Securely seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block. Maintain this temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers, wash with brine (1 x 25 mL) to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, typically using a gradient of petroleum ether/ethyl acetate, to afford the pure quinazoline product.
Self-Validation: The structure of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the successful synthesis.[11]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[6]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
Conclusion
This compound presents a rich and predictable reactivity profile governed by the electronic contributions of its amino, difluoro, and nitrile substituents. Its primary utility lies in its capacity as a precursor for complex heterocyclic systems, particularly in the construction of fluorinated quinazolines. The amino group serves as the principal nucleophilic center, while the nitrile group is an essential electrophilic partner in cyclization reactions. A thorough understanding of these principles, as outlined in this guide, enables the rational design of synthetic routes for the development of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
- 8. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Solubility of 2-Amino-3,4-difluorobenzonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2-Amino-3,4-difluorobenzonitrile in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences process development, formulation, and bioavailability. This compound is a key building block in medicinal chemistry, valued for the strategic introduction of fluorine atoms to modulate the properties of target molecules.[1] Despite its importance, comprehensive solubility data in common organic solvents is not widely published. This technical guide provides a robust framework for systematically determining and understanding the solubility of this compound. We present a detailed theoretical background, a validated experimental protocol based on the gold-standard shake-flask method, a validated analytical procedure using High-Performance Liquid Chromatography (HPLC), and a framework for data analysis. This document serves as a comprehensive resource for researchers, process chemists, and formulation scientists in the pharmaceutical industry.
Introduction: The Strategic Importance of this compound
This compound is a fluorinated aromatic compound of significant interest in drug discovery and development. Its structure, featuring an amino group, a nitrile functionality, and vicinal fluorine atoms on the benzene ring, makes it a versatile precursor for a variety of heterocyclic scaffolds central to medicinal chemistry. The incorporation of fluorine is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
The solubility of an intermediate like this compound is a paramount consideration for several reasons:
-
Process Chemistry: Solubility data dictates the choice of solvents for reaction media, influencing reaction kinetics, yield, and impurity profiles. It is also critical for designing crystallization and purification steps.
-
Formulation Development: For an API, solubility is a key determinant of its dissolution rate and subsequent bioavailability.[2][3] Understanding the solubility behavior in various excipients and solvent systems is fundamental to designing effective dosage forms.
-
Preclinical Studies: Early-stage in vitro and in vivo studies require the compound to be in solution, making solubility in biocompatible solvents like DMSO and ethanol a prerequisite.[4]
This guide provides the scientific rationale and detailed methodologies required to generate high-quality, reproducible solubility data for this compound.
Physicochemical Profile and Its Influence on Solubility
While specific experimental data for this compound is sparse, its structural features allow for an expert assessment of its likely solubility behavior.
-
Molecular Structure: C₇H₄F₂N₂
-
Molecular Weight: 154.12 g/mol [5]
-
Key Functional Groups:
-
Primary Amine (-NH₂): Capable of acting as a hydrogen bond donor and acceptor.
-
Nitrile (-C≡N): A polar group that acts as a hydrogen bond acceptor.
-
Difluorinated Benzene Ring: The two electron-withdrawing fluorine atoms increase the polarity of the C-F bonds but also contribute to the molecule's overall lipophilicity and potential for specific interactions (e.g., halogen bonding).
-
The presence of both hydrogen bond donors and acceptors suggests that this compound will exhibit favorable solubility in polar protic and aprotic solvents. Its aromatic nature also implies some solubility in nonpolar aromatic solvents like toluene, likely through pi-pi stacking interactions.
Experimental Design for Solubility Determination
A systematic approach to solubility determination involves a carefully selected range of solvents and a robust, validated methodology to ensure the measurement of true thermodynamic equilibrium solubility.
Rationale for Solvent Selection
To build a comprehensive solubility profile, a diverse set of organic solvents should be chosen, spanning a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical processing.
| Solvent | Class | Polarity Index (Snyder) | Dielectric Constant (ε at 20°C) | Rationale for Inclusion |
| Methanol | Polar Protic | 5.1 | 33.0 | Common protic solvent, hydrogen bond donor/acceptor. |
| Ethanol | Polar Protic | 4.3 | 24.5 | Widely used in pharma, slightly less polar than methanol. |
| Isopropanol | Polar Protic | 3.9 | 19.9 | Common secondary alcohol solvent. |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Dipolar aprotic solvent, common in chromatography. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Common ketone solvent, hydrogen bond acceptor. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Common ester solvent, moderate polarity. |
| Toluene | Nonpolar Aromatic | 2.4 | 2.4 | Represents nonpolar aromatic systems, pi-pi interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Cyclic ether, good for dissolving a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Highly polar aprotic solvent, often used for stock solutions.[4] |
Proposed Methodology: Isothermal Shake-Flask Method
The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6] It involves agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient duration to reach equilibrium.
References
- 1. nbinno.com [nbinno.com]
- 2. rheolution.com [rheolution.com]
- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. 2-Amino-4,6-difluorobenzonitrile | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
The Strategic Utility of 2-Amino-3,4-difluorobenzonitrile: A Fluorinated Synthon for Advanced Chemical Synthesis
Abstract
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. This in-depth technical guide focuses on 2-Amino-3,4-difluorobenzonitrile, a versatile fluorinated building block whose unique substitution pattern offers a confluence of reactivity and desirable physicochemical properties. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, spectroscopic characterization, reactivity, and applications, with a focus on enabling the synthesis of complex molecular architectures.
Introduction: The Advantage of Fluorine in Molecular Design
The introduction of fluorine into organic molecules can profoundly alter their biological and physical properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and altered pKa values, all of which are critical parameters in drug design. This compound emerges as a particularly valuable synthon, offering a unique arrangement of an amino group, a nitrile functionality, and vicinal fluorine atoms on an aromatic ring. This trifecta of functional groups provides a rich platform for a diverse array of chemical transformations, making it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| CAS Number | 1384265-40-0 |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Appearance | Off-white solid |
| Purity | ≥ 97% |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light |
Spectroscopic Characterization
While extensive, publicly available experimental spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from isomeric and related compounds.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to exhibit signals for the two aromatic protons and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile and fluorine substituents. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbons attached to fluorine will show characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electronic effects of all substituents.[7][8][9]
-
FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the sharp and intense C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretching vibrations (in the 1000-1400 cm⁻¹ region).[10][11]
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. Fragmentation patterns would likely involve the loss of HCN or radicals related to the amino and fluoro substituents.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, often starting from commercially available fluorinated precursors. A common and industrially relevant approach involves the nucleophilic aromatic substitution (SNAr) of a more highly fluorinated precursor.
Synthetic Pathway: Nucleophilic Aromatic Substitution
A plausible and efficient route to this compound involves the selective amination of a trifluorobenzonitrile precursor. The electron-withdrawing nature of the nitrile group and the additional fluorine atoms activate the aromatic ring towards nucleophilic attack.
Diagram 1: Conceptual Synthetic Pathway for this compound
Caption: Conceptual workflow for the synthesis of this compound via selective amination.
Experimental Protocol: Conceptual Amination of 2,3,4-Trifluorobenzonitrile
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 2,3,4-trifluorobenzonitrile (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Introduce a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the solution. An excess of the ammonia source is typically used.
-
Reaction Conditions: Heat the sealed reaction vessel to a temperature typically ranging from 80 to 150 °C. The reaction progress should be monitored by an appropriate analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO or NMP are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution, especially given the strength of the C-F bond.
-
Pressure Vessel: A sealed vessel is used to maintain the concentration of the volatile ammonia reagent and to allow the reaction to be heated above the boiling point of the solvent if necessary.
Reactivity and Synthetic Applications
The unique arrangement of functional groups in this compound dictates its reactivity and makes it a versatile precursor for a variety of complex molecules, particularly heterocyclic systems.
Cyclization Reactions for Heterocycle Synthesis
The ortho-positioning of the amino and nitrile groups makes this molecule an ideal substrate for cyclization reactions to form fused heterocyclic systems, most notably quinazolines and their derivatives.[12][13][14][15]
Diagram 2: General Scheme for Quinazoline Synthesis
Caption: General workflow for the synthesis of difluorinated quinazolinones from this compound.
These quinazoline scaffolds are prevalent in a wide range of biologically active compounds, including kinase inhibitors used in oncology.[16]
Cross-Coupling Reactions
The amino group can be a directing group or can be transformed into other functionalities (e.g., a halide via a Sandmeyer reaction) to enable participation in palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Transformation of the amino group to a halide would allow for the introduction of aryl or heteroaryl substituents via Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.
-
Buchwald-Hartwig Amination: While the molecule already possesses an amino group, derivatization of the aromatic ring with a halide would open up possibilities for Buchwald-Hartwig amination to introduce a second, different nitrogen-based substituent.
Sandmeyer Reaction
The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens (Cl, Br, I), hydroxyl, and cyano groups, via the Sandmeyer reaction.[17] This allows for further functionalization of the aromatic ring.
Diagram 3: Reactivity Manifold of this compound
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 7. mdpi.com [mdpi.com]
- 8. 2-Fluorobenzonitrile(394-47-8) 13C NMR spectrum [chemicalbook.com]
- 9. 2,3-Difluorobenzonitrile(21524-39-0) 13C NMR [m.chemicalbook.com]
- 10. asianjournalofphysics.com [asianjournalofphysics.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-3,4-difluorobenzonitrile
Introduction: The Strategic Importance of 2-Amino-3,4-difluorobenzonitrile in Medicinal Chemistry
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa values.[1] Fluorinated heterocyclic compounds are particularly prominent in pharmaceuticals, with a significant number of FDA-approved drugs featuring these structural motifs.[1][2] this compound is a key building block in this field, offering a unique combination of reactive functional groups—an amino group, a nitrile, and a difluorinated aromatic ring—that make it a versatile precursor for a variety of heterocyclic scaffolds.[3]
The strategic placement of the fluorine atoms at the 3- and 4-positions, and the amino and cyano groups ortho to each other, creates a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the ortho-amino group, a critical consideration when designing cyclization reactions.[4] This guide provides in-depth technical details and practical, field-proven protocols for the synthesis of medicinally relevant heterocyclic compounds, such as quinazolines, from this valuable starting material.
Core Principles of Cyclization Reactions with this compound
The primary synthetic utility of this compound lies in its ability to undergo cyclization reactions to form fused heterocyclic systems. The ortho-disposed amino and cyano groups are perfectly positioned to act as a "one-two punch" in forming a new ring. The general principle involves the initial reaction of the amino group with an electrophilic partner, followed by an intramolecular cyclization involving the nitrile group.
The key to success in these reactions is overcoming the reduced nucleophilicity of the amino group due to the adjacent fluorine atom. This often requires elevated temperatures, the use of acid or base catalysts, or highly reactive electrophiles to drive the reaction to completion.
Synthesis of 7,8-Difluoro-4-iminoquinazolines: An Acid-Mediated Annulation Approach
A robust and efficient method for the construction of the quinazoline scaffold from 2-aminobenzonitriles is the acid-mediated [4+2] annulation with cyanamides.[5] This approach is particularly well-suited for this compound, leading to the formation of 7,8-difluoro-4-iminoquinazoline derivatives, which are valuable intermediates for further functionalization.
Reaction Causality and Mechanistic Insight
The reaction proceeds through a well-defined mechanism. Under acidic conditions, the cyanamide is protonated, increasing its electrophilicity. The nucleophilic amino group of this compound then attacks the protonated cyanamide to form an amidine intermediate. Subsequent intramolecular cyclization occurs via the attack of the amidine nitrogen onto the nitrile carbon, which is also activated by protonation. A final tautomerization yields the stable 4-iminoquinazoline ring system. The presence of a strong acid like hydrochloric acid is crucial to catalyze these steps effectively.
Diagram 1: Proposed Mechanism for Acid-Mediated Annulation
Caption: Mechanism of acid-mediated quinazoline synthesis.
Detailed Experimental Protocol: Synthesis of N-Benzyl-7,8-difluoro-4-(benzylamino)quinazolin-2-amine
This protocol is adapted from a general procedure for the synthesis of 2-amino-4-iminoquinazolines.[5]
Materials:
-
This compound
-
N-Benzylcyanamide
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for chromatography)
Equipment:
-
Sealed reaction tube or pressure vessel
-
Heating block or oil bath
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware for reaction work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 154 mg), N-benzylcyanamide (1.2 mmol, 142 mg), and anhydrous 1,4-dioxane (5.0 mL).
-
Acid Addition: To the stirred solution, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol, 0.375 mL).
-
Reaction: Seal the tube tightly and heat the reaction mixture at 100 °C for 12 hours.
-
Causality Note: The elevated temperature is necessary to overcome the reduced nucleophilicity of the amino group in the fluorinated starting material. The sealed tube prevents the loss of volatile reactants and maintains pressure, which can accelerate the reaction.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 petroleum ether/ethyl acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as gas evolution (CO2) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of petroleum ether/ethyl acetate to afford the desired N-benzyl-7,8-difluoro-4-(benzylamino)quinazolin-2-amine.
-
-
Characterization: The structure of the purified product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram 2: Experimental Workflow for Quinazoline Synthesis
Caption: Step-by-step workflow for quinazoline synthesis.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, N-Benzylcyanamide | Core building blocks for the quinazoline scaffold. |
| Stoichiometry | 1.0 : 1.2 (Aminobenzonitrile : Cyanamide) | A slight excess of the cyanamide ensures complete consumption of the starting material. |
| Catalyst | Hydrochloric acid (4 M in 1,4-dioxane) | Protonates the cyanamide and nitrile, activating them for nucleophilic attack. |
| Solvent | Anhydrous 1,4-Dioxane | A high-boiling, aprotic solvent suitable for the reaction temperature. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 12 hours | Typical duration to ensure high conversion. Monitor by TLC for optimization. |
| Work-up | NaHCO3 quench, Ethyl acetate extraction | Neutralizes the acid catalyst and isolates the organic product. |
| Purification | Silica gel column chromatography | Standard method for purifying organic compounds of moderate polarity. |
Alternative Heterocyclic Scaffolds: Outlook and Potential Synthetic Routes
The versatility of this compound extends beyond quinazoline synthesis. Several other important heterocyclic systems can be accessed through appropriate choice of reaction partners.
-
7,8-Difluoroquinolines: The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for quinoline synthesis.[6] While this compound itself is not a direct substrate, its conversion to the corresponding 2-amino-3,4-difluorobenzaldehyde would open up this synthetic route. The reaction would then proceed by condensation with a ketone (e.g., acetone, cyclohexanone) under acid or base catalysis to yield the corresponding 7,8-difluoroquinoline derivatives.
-
Fluorinated Thienopyrimidines: Thienopyrimidines are bioisosteres of quinazolines with a broad range of biological activities. The synthesis of thienopyrimidines often starts from 2-aminothiophenecarbonitriles, which are structural analogs of 2-aminobenzonitriles.[2][7] By analogy, established methods for thienopyrimidine synthesis, such as reaction with formamide or orthoformates, could potentially be applied to this compound to access the quinazoline scaffold.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds. The protocols and principles outlined in this guide demonstrate a reliable pathway to 7,8-difluoroquinazoline derivatives, which are of significant interest in drug discovery and development. The key to successfully employing this starting material is to select reaction conditions that can overcome the deactivating effect of the fluorine substituents on the nucleophilicity of the amino group. Future work in this area will undoubtedly expand the repertoire of heterocyclic systems accessible from this precursor, further solidifying its importance in medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Facile synthesis of novel fluorinated thieno[2,3-d]pyrimidine derivatives containing 1,3,4-thiadiazole | Semantic Scholar [semanticscholar.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Amino-3,4-difluorobenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Fluorine Advantage in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates.[1] Fluorine's unique physicochemical characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This is particularly relevant in the design of kinase inhibitors, where achieving high potency and selectivity is paramount. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5]
2-Amino-3,4-difluorobenzonitrile emerges as a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its structure presents a unique combination of reactive functional groups: a nucleophilic amino group, an electrophilic nitrile group, and a difluorinated benzene ring. This arrangement provides a powerful platform for the construction of complex heterocyclic systems, such as quinazolines, which form the core of numerous clinically approved kinase inhibitors.[6][7] The presence of the two fluorine atoms on the benzene ring is of particular significance, as it can modulate the electronic properties of the resulting inhibitor, potentially leading to enhanced binding interactions with the target kinase and improved pharmacokinetic profiles.[8][9]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a potent class of kinase inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed, step-by-step protocols for the synthesis of a novel difluorinated quinazoline-based inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), and discuss the significance of this approach for researchers, scientists, and drug development professionals.
The Quinazoline Scaffold: A Privileged Core for Kinase Inhibition
The quinazoline ring system is a prominent heterocyclic scaffold found in a multitude of biologically active molecules, including a significant number of approved kinase inhibitors such as Gefitinib and Erlotinib.[10][11][12] These drugs primarily target the ATP-binding site of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[5][13] The 4-anilinoquinazoline core is a key pharmacophore that mimics the adenine portion of ATP, enabling competitive inhibition of the kinase's activity.
The synthesis of the quinazoline core from 2-aminobenzonitrile derivatives is a well-established and efficient strategy. The general approach involves the cyclization of the 2-aminobenzonitrile with a one-carbon electrophile, such as formamide or formic acid, to construct the pyrimidine ring of the quinazoline system.
Proposed Synthesis of a Novel 6,7-Difluoro-4-(3-chloro-4-fluoroanilino)quinazoline EGFR Inhibitor
This section details a proposed synthetic route for a novel 6,7-difluoro-4-(3-chloro-4-fluoroanilino)quinazoline, a potent EGFR inhibitor, starting from this compound. This proposed molecule is an analogue of the well-known EGFR inhibitor Gefitinib, with the methoxy and morpholinoethoxy groups at the 6 and 7 positions replaced with fluorine atoms. This modification is intended to explore the impact of fluorine substitution on the inhibitor's activity and properties.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for a novel EGFR inhibitor.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of the proposed 6,7-Difluoro-4-(3-chloro-4-fluoroanilino)quinazoline.
Protocol 1: Synthesis of 6,7-Difluoro-3,4-dihydroquinazolin-4-one
This protocol describes the cyclization of this compound to form the quinazolinone core.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distilled water
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and formamide (10 eq).
-
Heat the mixture to reflux at approximately 150°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water with stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of distilled water to remove any residual formamide.
-
Dry the product under vacuum to yield 6,7-Difluoro-3,4-dihydroquinazolin-4-one.
Mechanistic Insight:
The reaction proceeds through a nucleophilic attack of the amino group of this compound on the carbonyl carbon of formamide, followed by an intramolecular cyclization where the nitrogen of the newly formed formamidine attacks the nitrile carbon. Subsequent tautomerization and loss of ammonia yield the stable quinazolinone ring.
Protocol 2: Synthesis of 4-Chloro-6,7-difluoroquinazoline
This protocol details the chlorination of the quinazolinone intermediate.
Materials:
-
6,7-Difluoro-3,4-dihydroquinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle
-
Toluene
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 6,7-Difluoro-3,4-dihydroquinazolin-4-one (1.0 eq) in thionyl chloride (5-10 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood with a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add toluene to the residue and evaporate again to azeotropically remove any remaining thionyl chloride.
-
The crude 4-Chloro-6,7-difluoroquinazoline can be used in the next step without further purification.
Protocol 3: Synthesis of 6,7-Difluoro-4-(3-chloro-4-fluoroanilino)quinazoline
This final step involves the coupling of the chloroquinazoline with the appropriate aniline to yield the target kinase inhibitor.
Materials:
-
4-Chloro-6,7-difluoroquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-6,7-difluoroquinazoline (1.0 eq) and 3-Chloro-4-fluoroaniline (1.1 eq) in isopropanol.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 6,7-Difluoro-4-(3-chloro-4-fluoroanilino)quinazoline.
Mechanistic Insight:
This reaction is a nucleophilic aromatic substitution (SNAr). The amino group of 3-chloro-4-fluoroaniline acts as a nucleophile and attacks the electron-deficient C4 position of the 4-chloro-6,7-difluoroquinazoline, displacing the chloride leaving group. The reaction is typically facilitated by heating.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₄F₂N₂ | 154.12 | 85 - 88 |
| 6,7-Difluoro-3,4-dihydroquinazolin-4-one | C₈H₄F₂N₂O | 182.13 | >300 |
| 4-Chloro-6,7-difluoroquinazoline | C₈H₃ClF₂N₂ | 200.58 | 135 - 138 |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | 42 - 45 |
| 6,7-Difluoro-4-(3-chloro-4-fluoroanilino)quinazoline | C₁₄H₇ClF₃N₃ | 313.68 | Not Available |
Biological Context: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[2][8][9][14][15] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled tumor growth.[5]
The proposed 6,7-Difluoro-4-(3-chloro-4-fluoroanilino)quinazoline is designed to act as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the aberrant signaling cascade and inhibiting cancer cell proliferation.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the site of action for the proposed inhibitor.
Conclusion and Future Directions
This compound stands as a strategic and highly valuable starting material for the synthesis of novel kinase inhibitors. The protocols and rationale presented here for the synthesis of a difluorinated Gefitinib analogue provide a clear roadmap for researchers to explore the impact of fluorine substitution on the activity and pharmacokinetic properties of this important class of anti-cancer agents. The unique electronic properties conferred by the difluoro substitution pattern may lead to the discovery of inhibitors with enhanced potency, improved selectivity, and more favorable drug-like properties. Further structure-activity relationship (SAR) studies, guided by the synthetic strategies outlined in this guide, will be crucial in optimizing these lead compounds and advancing the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. New natural compound inhibitors of PDGFRA (platelet-derived growth factor receptor α) based on computational study for high−grade glioma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. altmeyers.org [altmeyers.org]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 13. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3,4-difluorobenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial bonds, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and exhibit limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of aryl halides and amines with exceptional functional group tolerance and under relatively mild conditions.[1]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-Amino-3,4-difluorobenzonitrile, a substrate of significant interest in drug discovery due to the prevalence of the fluorinated aminobenzonitrile scaffold in various therapeutic agents. The electron-withdrawing nature of the fluoro and cyano groups presents specific challenges that necessitate careful optimization of the catalytic system. Herein, we provide a robust protocol, mechanistic insights, and practical troubleshooting advice to enable researchers to successfully employ this powerful transformation in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to facilitate this otherwise challenging step, especially with less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amido complex. The selection of the base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of sensitive functional groups on the substrates.[3][4]
-
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.
.
References
Application Notes: The Strategic Use of 2-Amino-3,4-difluorobenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1] 2-Amino-3,4-difluorobenzonitrile has emerged as a pivotal building block, offering a unique combination of reactive functional groups—an amine, a nitrile, and a difluorinated aromatic ring—that are instrumental in the synthesis of complex heterocyclic compounds.[1] These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound, with a specific focus on its application in the synthesis of irreversible kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Detailed protocols, mechanistic insights, and data are presented to facilitate its effective use in drug discovery programs.
Introduction: The Value Proposition of Fluorination and the Aminobenzonitrile Scaffold
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] The this compound moiety is particularly advantageous. The ortho-positioning of the amino and nitrile groups provides a facile entry into fused heterocyclic systems, most notably the quinazoline core, which is a privileged scaffold in a multitude of approved drugs and clinical candidates.[4] The electron-withdrawing nature of the fluorine atoms and the nitrile group modulates the reactivity of the aromatic ring and the nucleophilicity of the amino group, offering a distinct advantage in synthetic strategies.[1]
This guide will focus on the application of this compound in the construction of 4-anilinoquinazoline-based irreversible kinase inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[2]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the starting material's properties is critical for successful synthesis and scale-up. While extensive experimental data for this compound is not consistently reported in publicly available literature, the table below summarizes key data for this compound and its close, commercially available isomers to provide a reliable reference point for researchers.
| Property | This compound | 2-Amino-3,5-difluorobenzonitrile | 2-Amino-3,6-difluorobenzonitrile |
| CAS Number | 1384265-40-0 | 126674-94-0[4] | 190011-81-5 |
| Molecular Formula | C₇H₄F₂N₂[5] | C₇H₄F₂N₂[4] | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol [5] | 154.12 g/mol [4] | 154.12 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white crystalline powder[4] | Solid |
| Melting Point | Data not available | 85 - 88 °C[4] | 92 - 97 °C |
| Boiling Point | Data not available | 160 °C[4] | Data not available |
| Predicted ¹H NMR | Aromatic and amino proton signals influenced by adjacent fluorine and functional groups. | Data not readily available in literature.[4] | ¹H NMR (DMSO-d₆): δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H)[4] |
| Predicted IR (cm⁻¹) | ~3500-3300 (N-H), ~2230 (C≡N), ~1400-1000 (C-F)[6] | Data not readily available in literature.[4] | 3450, 3350 (N-H), 2225 (C≡N), 1640, 1610, 1510, 1450, 1260, 1150, 850[4] |
| Mass Spectrum (m/z) | 154 (M⁺) (predicted)[5] | 154 (M⁺)[4] | Data not available |
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The primary application of this compound in medicinal chemistry is as a precursor for heterocyclic scaffolds. The following section details a representative protocol for the synthesis of a 7,8-difluoro-4-aminoquinazoline core, a foundational structure for many EGFR inhibitors. This protocol is an adaptation of established methodologies for quinazoline synthesis from 2-aminobenzonitrile precursors.[4][7]
Synthesis of 7,8-Difluoroquinazolin-4-amine
This two-step protocol first involves the formation of an intermediate amidine via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which then undergoes cyclization with an amine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in toluene (10 mL per gram of starting material).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude amidine intermediate as an oil or solid. This intermediate is often used in the next step without further purification.
Causality and Insights: DMF-DMA serves as a one-carbon synthon, reacting with the primary amino group to form a reactive formimidamide.[8] This step activates the molecule for the subsequent cyclization. Toluene is a suitable solvent due to its boiling point and its inability to react with the components.
Protocol:
-
Reaction Setup: Dissolve the crude amidine intermediate from Step 1 in glacial acetic acid (15 mL per gram of initial starting material).
-
Reagent Addition: Add ammonium chloride (NH₄Cl) (5.0 eq.).
-
Reaction: Heat the mixture to 120 °C and stir for 12-16 hours in a sealed vessel. Monitor the reaction for the disappearance of the intermediate and the formation of the product by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring.
-
Isolation: Basify the aqueous mixture to a pH of 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate. A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality and Insights: Ammonium chloride serves as the source of the C4-amino group. The acidic medium facilitates the intramolecular cyclization of the amidine onto the nitrile group, followed by tautomerization to form the stable aromatic quinazoline ring system.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The quinazoline scaffold synthesized is a core component of many irreversible EGFR Tyrosine Kinase Inhibitors (TKIs). These drugs are designed to target specific mutations in the EGFR, which is a key regulator of cell growth, proliferation, and survival.[9]
The EGFR Signaling Cascade
The EGFR pathway, when activated by ligands such as Epidermal Growth Factor (EGF), triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and inhibit apoptosis.[7][10] In certain cancers, mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled cell growth.[9]
Irreversible Inhibition by Quinazoline-based Drugs
Drugs like Afatinib, a 4-anilinoquinazoline derivative, function as irreversible inhibitors of the ErbB family of receptors, including EGFR.[1][4] They achieve this through a "lock-and-key" mechanism combined with a covalent bond formation. The quinazoline core binds to the ATP-binding site of the kinase domain. An appended reactive group, typically an acrylamide moiety, then forms a covalent bond with a specific cysteine residue (Cys797) near the active site.[6] This covalent and irreversible binding permanently deactivates the kinase, leading to a sustained blockade of downstream signaling and subsequent inhibition of tumor growth.[1][6]
The use of this compound as a starting material is strategic for building these inhibitors. The fluorine atoms can enhance the binding affinity of the quinazoline core to the ATP pocket and improve the overall pharmacokinetic profile of the final drug molecule.
Representative Biological Activity
The ultimate goal of synthesizing these compounds is to achieve potent and selective inhibition of the target kinase. The table below presents representative inhibitory data for known quinazoline-based EGFR inhibitors to provide a benchmark for researchers developing new analogues.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line (Mutation) | Cellular GI₅₀ (nM) | Reference |
| Afatinib | EGFR | 0.5 | H1975 (L858R/T790M) | 10 | [6] |
| Afatinib | HER2 | 14 | NCI-N87 (HER2+) | 10 | [6] |
| Gefitinib | EGFR | 2-37 | Various | 9-800 | [2] |
| Erlotinib | EGFR | 2 | Various | 200-2000 | [2] |
Note: IC₅₀ (Half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function. GI₅₀ (Half-maximal growth inhibition) measures the potency of a drug in inhibiting cell growth.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its application in the construction of the quinazoline scaffold provides a direct route to potent and selective kinase inhibitors. The protocols and mechanistic insights provided in these notes are intended to empower researchers to leverage the unique properties of this fluorinated intermediate in their drug discovery efforts. Future work will undoubtedly expand the utility of this and related aminodifluorobenzonitriles in the synthesis of inhibitors for other kinase targets and in the development of novel therapeutic agents for a range of diseases.
References
- 1. tdcommons.org [tdcommons.org]
- 2. Egfr inhibitor, composition, and preparation method therefor (2021) | Liu Xiangyong [scispace.com]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - this compound (C7H4F2N2) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. new.zodml.org [new.zodml.org]
- 9. US20240300922A1 - Process for preparing egfr inhibitors - Google Patents [patents.google.com]
- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group of 2-Amino-3,4-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Modification of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the 2-amino-3,4-difluorobenzonitrile scaffold represents a starting point of significant potential. The strategic placement of two fluorine atoms on the aromatic ring profoundly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. These alterations can lead to enhanced biological activity and improved pharmacokinetic profiles of derivative compounds. The primary amino group serves as a versatile handle for a wide array of chemical transformations, allowing for the exploration of vast chemical space in drug discovery and the development of novel functional materials.
This comprehensive technical guide provides an in-depth exploration of key derivatization strategies for the amino group of this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for acylation, sulfonylation, and reductive amination. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these procedures but also to rationally troubleshoot and adapt them for their specific synthetic targets.
Chemical Reactivity of this compound
The reactivity of this compound is governed by the interplay of its three functional groups: the nucleophilic amino group, the electron-withdrawing nitrile group, and the two fluorine atoms on the aromatic ring. The amino group is the primary site for the derivatization reactions discussed in this guide. However, the presence of the fluorine atoms and the nitrile group modulates its reactivity. The electron-withdrawing nature of these substituents decreases the basicity and nucleophilicity of the amino group compared to aniline.[1] This effect must be taken into consideration when selecting reaction conditions. The nitrile group is generally stable under the conditions described for amino group derivatization but can undergo hydrolysis under harsh acidic or basic conditions.[2]
Part 1: Acylation of the Amino Group
Acylation of the amino group to form an amide is a fundamental and widely used transformation in organic synthesis.[3] This reaction is often employed to introduce a variety of substituents, modify the electronic properties of the molecule, or to serve as a protecting group for the amine.[3]
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the corresponding N-acylated product. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[4]
Caption: Mechanism of Acylation.
Detailed Protocol: Synthesis of N-(2-cyano-5,6-difluorophenyl)acetamide
This protocol describes a general procedure for the acetylation of this compound using acetyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 154.12 | 1.0 g | 6.49 | 1.0 |
| Acetyl Chloride | 78.50 | 0.56 mL | 7.79 | 1.2 |
| Triethylamine (Et3N) | 101.19 | 1.36 mL | 9.74 | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 15 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO3) | - | 15 mL | - | - |
| Brine | - | 15 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | - |
Procedure:
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.49 mmol) and triethylamine (1.36 mL, 9.74 mmol) in anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (0.56 mL, 7.79 mmol) dropwise to the cooled solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of water.
-
Washing: Wash the organic layer successively with 1 M HCl solution (15 mL), saturated NaHCO3 solution (15 mL), and brine (15 mL).[2][4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions:
-
Acetyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.[4]
Part 2: Sulfonylation of the Amino Group
Sulfonylation of the amino group to form a sulfonamide is another crucial transformation, often utilized in the synthesis of compounds with a wide range of biological activities. Sulfonamides are a key functional group in many pharmaceutical agents.
Reaction Mechanism: Nucleophilic Attack on Sulfonyl Chloride
The sulfonylation of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, follows a mechanism similar to acylation. The amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and, after deprotonation, the formation of the stable sulfonamide. A base is required to neutralize the HCl generated during the reaction.
Caption: Experimental workflow for sulfonylation.
Detailed Protocol: Synthesis of N-(2-cyano-5,6-difluorophenyl)-4-methylbenzenesulfonamide
This protocol provides a general procedure for the sulfonylation of this compound with p-toluenesulfonyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 154.12 | 1.0 g | 6.49 | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 1.36 g | 7.14 | 1.1 |
| Pyridine | 79.10 | 10 mL | - | - |
| Ice-water | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 6.49 mmol) in pyridine (10 mL).
-
Addition of Sulfonyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (1.36 g, 7.14 mmol) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's completion using TLC.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water to remove pyridine hydrochloride.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification: If necessary, the crude sulfonamide can be recrystallized from a suitable solvent such as ethanol.
Part 3: Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and is widely used to synthesize secondary and tertiary amines.[5] This one-pot reaction involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.[6][7]
Reaction Mechanism: Imine Formation and Reduction
The reaction proceeds in two main stages. First, the nucleophilic amino group of this compound attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate.[5] This is followed by the elimination of a water molecule to form an imine. In the second stage, a reducing agent, selectively chosen to reduce the imine in the presence of the starting carbonyl compound, is used to reduce the C=N double bond to a C-N single bond, yielding the secondary amine.[6][8] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used reducing agents for this transformation due to their mild nature and selectivity.[6][7]
Caption: General mechanism of reductive amination.
Detailed Protocol: Synthesis of 2-(Benzylamino)-3,4-difluorobenzonitrile
This protocol outlines the reductive amination of this compound with benzaldehyde.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 154.12 | 1.0 g | 6.49 | 1.0 |
| Benzaldehyde | 106.12 | 0.69 mL | 6.81 | 1.05 |
| Sodium triacetoxyborohydride | 211.94 | 2.06 g | 9.74 | 1.5 |
| Dichloroethane (DCE) | - | 25 mL | - | - |
| Acetic Acid | 60.05 | 0.37 mL | 6.49 | 1.0 |
| Saturated Sodium Bicarbonate (NaHCO3) | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - | - |
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 g, 6.49 mmol) in dichloroethane (25 mL) in a 100 mL round-bottom flask, add benzaldehyde (0.69 mL, 6.81 mmol) and acetic acid (0.37 mL, 6.49 mmol).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (2.06 g, 9.74 mmol) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Conclusion
The derivatization of the amino group of this compound provides a gateway to a diverse array of novel molecules with potential applications in pharmaceuticals and material science. The protocols detailed herein for acylation, sulfonylation, and reductive amination offer robust and versatile methods for the functionalization of this valuable building block. By understanding the underlying reaction mechanisms and paying careful attention to the experimental parameters, researchers can effectively synthesize a wide range of derivatives for further investigation. The provided protocols should serve as a solid foundation for the exploration of the chemical space around this privileged scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Amino-3,4-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of 2-Amino-3,4-difluorobenzonitrile
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic arrangement of an ortho-amino group, a nitrile moiety, and two vicinal fluorine atoms on the benzene ring provides a unique platform for the synthesis of a diverse array of complex molecules, particularly heterocyclic scaffolds. The incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this versatile reagent in their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, discuss the critical issue of regioselectivity, and provide detailed experimental procedures for reactions with common nucleophiles.
Mechanistic Considerations in the Nucleophilic Aromatic Substitution of this compound
The reactivity of this compound in nucleophilic aromatic substitution is governed by the principles of the SNAr mechanism. This reaction typically proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: An electron-rich nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom. This attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The rate of this step is generally rate-determining.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion, which is a good leaving group in this context.
The presence of the electron-withdrawing nitrile group (-CN) is crucial for activating the aromatic ring towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate through resonance and inductive effects. The fluorine atoms themselves also contribute to the activation of the ring via their strong inductive electron-withdrawing effect.
Diagram of the SNAr Mechanism:
Caption: Generalized two-step addition-elimination mechanism for the SNAr reaction.
The Critical Challenge: Regioselectivity
A key consideration when performing nucleophilic substitution on this compound is the regioselectivity of the reaction. The molecule presents two potential sites for substitution: the fluorine atom at the C3 position and the fluorine atom at the C4 position.
-
C4-Position: The fluorine at C4 is para to the strongly electron-withdrawing nitrile group, which provides significant activation and stabilization of the negative charge in the Meisenheimer intermediate through resonance.
-
C3-Position: The fluorine at C3 is meta to the nitrile group, receiving less resonance stabilization. However, it is ortho to the electron-donating amino group, which can influence the electron density and steric environment of this position.
While the activation by the para-nitrile group would suggest that substitution at the C4 position is generally favored, the directing effects of the ortho-amino group can be complex. The outcome may also be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
It is crucial for researchers to empirically determine the regioselectivity of their specific reaction and to rigorously characterize the resulting product(s) using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR like NOESY or HMBC) and mass spectrometry.
Experimental Protocols for Nucleophilic Substitution
The following protocols are provided as general starting points for the investigation of nucleophilic substitution reactions of this compound. Optimization of reaction conditions (temperature, reaction time, stoichiometry, and choice of base and solvent) will likely be necessary to achieve desired outcomes.
General Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Reaction with Amine Nucleophiles (N-Arylation)
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel suitable for elevated temperatures
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the chosen base, and the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined experimentally.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction with Alkoxide Nucleophiles (O-Arylation)
This protocol outlines a general method for the synthesis of aryl ethers from this compound and an alcohol or phenol.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.1 - 1.5 eq)
-
Strong base (e.g., NaH, KOtBu, NaOMe) (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel suitable for the chosen temperature
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent.
-
Carefully add the strong base portion-wise at 0 °C to form the corresponding alkoxide or phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to a temperature between 60 °C and 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Reaction with Thiol Nucleophiles (S-Arylation)
This protocol provides a general procedure for the reaction of this compound with a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol, benzyl thiol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol, base, and anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to form the thiolate.
-
Add this compound to the reaction mixture.
-
Heat the reaction to a temperature between 50 °C and 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Data Summary and Expected Outcomes
The following table provides a hypothetical summary of reaction conditions and potential outcomes. Note: This data is illustrative and based on general principles of SNAr reactions. Actual results must be determined experimentally.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Expected Product Type | Key Considerations |
| Amines | Morpholine | K₂CO₃ | DMSO | 100-140 | 2-Amino-3(or 4)-morpholinofluorobenzonitrile | Regioselectivity is a key unknown. Higher temperatures may be required for less nucleophilic amines. |
| Alkoxides | Sodium Methoxide | NaH | THF/DMF | 60-100 | 2-Amino-3(or 4)-methoxyfluorobenzonitrile | Anhydrous conditions are critical to prevent hydrolysis of the nitrile and reaction with water. |
| Thiols | Thiophenol | Cs₂CO₃ | DMF | 50-80 | 2-Amino-3(or 4)-(phenylthio)fluorobenzonitrile | Thiolates are generally very effective nucleophiles in SNAr reactions. |
Applications in Heterocyclic Synthesis
The unique ortho-arrangement of the amino and nitrile groups in the products of these SNAr reactions makes them valuable precursors for the synthesis of a variety of fused heterocyclic systems, such as quinazolines, benzodiazepines, and other pharmacologically relevant scaffolds.
Workflow for Quinazoline Synthesis:
Caption: Generalized workflow for the synthesis of quinazolines from substituted 2-aminobenzonitriles.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of novel chemical entities. The nucleophilic aromatic substitution reactions of this compound offer a direct route to a wide range of substituted aminobenzonitriles. While the regioselectivity of these reactions requires careful experimental investigation, the resulting products are primed for further elaboration into complex heterocyclic systems of interest to the pharmaceutical and materials science industries. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore the rich chemistry of this valuable compound.
Application Note & Protocol: The Sandmeyer Reaction for the Synthesis of Halogenated 2-Cyano-1,3-difluorobenzenes from 2-Amino-3,4-difluorobenzonitrile
Abstract
The Sandmeyer reaction is a cornerstone transformation in synthetic organic chemistry, providing a robust method for converting primary aromatic amines into a wide array of functionalized arenes via diazonium salt intermediates.[1][2][3] This application note provides an in-depth technical guide and a detailed experimental protocol for the Sandmeyer reaction performed on 2-amino-3,4-difluorobenzonitrile. This substrate is of particular interest due to its electron-deficient nature, a consequence of the cumulative electron-withdrawing effects of the nitrile and difluoro substituents. Such characteristics necessitate specific considerations for the initial diazotization step. This guide explains the mechanistic rationale, outlines critical safety procedures for handling potentially hazardous diazonium intermediates, and provides a step-by-step protocol for the synthesis of 2-halo-3,4-difluorobenzonitriles, valuable building blocks in medicinal chemistry and materials science.
Reaction Principle and Mechanism
The Sandmeyer reaction is a two-stage process that leverages the excellent leaving group ability of molecular nitrogen (N₂) to facilitate aromatic substitution.[4]
Stage 1: Diazotization A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, at low temperatures (0–5 °C).[3][5] This converts the amino group into a diazonium salt. The substrate, this compound, is a weakly basic amine due to its electron-withdrawing groups. Therefore, strongly acidic conditions are crucial to ensure sufficient concentration of the protonated amine for reaction with the nitrosating agent.[6]
Stage 2: Copper(I)-Catalyzed Radical-Nucleophilic Substitution The resulting aryl diazonium salt is then introduced to a solution of a copper(I) salt (e.g., CuCl, CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][7] This is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion, which decomposes to form an aryl radical and liberates stable nitrogen gas.[7] The aryl radical then abstracts a halogen from the now copper(II) halide species, yielding the final aryl halide product and regenerating the copper(I) catalyst.[7][8]
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Ar-N₂⁺ X⁻\n(Diazonium Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I [label="Cu(I)X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_II [label="Cu(II)X₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_Radical [label="Ar•\n(Aryl Radical)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-X\n(2-Halo-3,4-difluorobenzonitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2 [label="N₂ Gas", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges Start -> Diazonium [label=" NaNO₂, HX\n 0–5 °C "]; Diazonium -> invis1 [arrowhead=none]; Cu_I -> invis1 [arrowhead=none]; invis1 -> Aryl_Radical [label=" Single-Electron\n Transfer "]; Diazonium -> N2 [label=" Loss of N₂ "]; Cu_I -> Cu_II [label=" Oxidation "]; Aryl_Radical -> invis2 [arrowhead=none]; Cu_II -> invis2 [arrowhead=none]; invis2 -> Product [label=" Halogen\n Transfer "]; Cu_II -> Cu_I [label=" Regeneration\n of Catalyst "]; } .enddot Caption: General mechanism of the Sandmeyer reaction.
Critical Safety Considerations
Aryl diazonium salts are high-energy species and can be violently explosive if isolated in a dry, solid state.[9][10] Adherence to strict safety protocols is mandatory.
-
Temperature Control: The diazotization reaction is highly exothermic. The temperature MUST be maintained between 0–5 °C at all times to prevent decomposition of the diazonium salt and to minimize the formation of hazardous side products.[9][11]
-
No Isolation: Never attempt to isolate the diazonium salt intermediate. The protocol is designed for its in situ generation and immediate use in the subsequent step.[12]
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid should be checked for with starch-iodide paper and quenched (e.g., with sulfamic acid) if present.[9][11]
-
Ventilation: The reaction releases nitrogen gas and potentially toxic nitrogen oxides. Always perform the procedure in a well-ventilated chemical fume hood.[5][11]
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. When handling solid diazonium compounds (not recommended), use only plastic spatulas.[11][12]
-
Quenching: Have a quench solution (e.g., a cold solution of sulfamic acid or sodium carbonate) readily available to neutralize any unreacted diazonium salt at the end of the reaction.[12]
Detailed Experimental Protocol
This protocol details the Sandmeyer chlorination of this compound. For bromination, substitute HCl with HBr and CuCl with CuBr, respectively.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 154.12 | 10.0 | 1.54 g | Starting material |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~70 | 6.0 mL | Acid source for diazotization |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.72 g | Nitrosating agent |
| Copper(I) Chloride (CuCl) | 98.99 | 11.0 | 1.09 g | Catalyst |
| Dichloromethane (DCM) | 84.93 | - | ~100 mL | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | As needed | For neutralization and washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |
| Deionized Water | 18.02 | - | ~50 mL | For solutions |
Experimental Workflow
Step-by-Step Procedure
Part A: In Situ Diazotization
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine this compound (1.54 g, 10.0 mmol) and concentrated hydrochloric acid (6.0 mL). Stir to dissolve; gentle warming may be required.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in deionized water (5 mL) and cool the solution in an ice bath.
-
Transfer the cold sodium nitrite solution to the dropping funnel. Add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[13]
-
After the addition is complete, continue stirring the resulting pale-yellow diazonium salt solution in the ice bath for an additional 20 minutes. This solution must be used immediately in the next step.
Part B: Sandmeyer Reaction
-
In a separate 250 mL flask, dissolve copper(I) chloride (1.09 g, 11.0 mmol) in concentrated hydrochloric acid (5.0 mL).
-
Cool this copper(I) chloride solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. This can be done via cannula transfer or by pouring carefully.
-
Vigorous effervescence (evolution of N₂ gas) should be observed as the diazonium salt is added.[14] Control the rate of addition to keep the foaming manageable.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Gently heat the mixture in a water bath to 50 °C for 30 minutes to ensure the complete decomposition of the diazonium salt and cessation of gas evolution.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the dark-colored mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash successively with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL) until the aqueous layer is neutral or basic, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-chloro-3,4-difluorobenzonitrile.
Expected Results & Troubleshooting
-
Yield: Yields for Sandmeyer reactions on electron-deficient substrates can be moderate to good. A typical yield for this reaction would be in the range of 55-75%. Anilines with electron-withdrawing groups often give relatively higher yields in Sandmeyer reactions.[15][16]
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS, and IR spectroscopy) to confirm its identity and purity.
| Problem Observed | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete diazotization due to insufficient acid or temperature being too high. | Ensure the amine is fully dissolved in strong acid. Maintain strict temperature control (0–5 °C) during NaNO₂ addition. |
| Diazonium salt decomposed before reacting with CuCl. | Use the diazonium salt solution immediately after preparation. Ensure the CuCl solution is also cold before addition. | |
| Formation of Phenolic Byproduct | Reaction of the diazonium salt with water. | This is more common if the reaction mixture is warmed too early or if the acid concentration is too low. Keep the reaction cold until N₂ evolution ceases. |
| Dark, Tarry Crude Product | Side reactions, possibly radical polymerization. | Ensure efficient stirring and controlled addition of the diazonium salt. Avoid overheating. Thorough purification by column chromatography is key. |
| Reaction does not start | Inactive Cu(I) catalyst (oxidized to Cu(II)). | Use freshly purchased CuCl or wash existing stock with dilute acid to remove any green/blue Cu(II) impurities. |
Conclusion
The Sandmeyer reaction offers a reliable and effective pathway for the conversion of this compound into its corresponding 2-halo derivatives. The protocol detailed herein emphasizes the critical importance of rigorous temperature control and adherence to safety procedures due to the nature of the diazonium salt intermediate. By carefully managing the reaction conditions, particularly during the diazotization of this electron-deficient aniline, researchers can successfully synthesize valuable fluorinated building blocks for further application in pharmaceutical and material science development.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 4. quora.com [quora.com]
- 5. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3,4-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of 2-Amino-3,4-difluorobenzonitrile. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. Drawing on established principles of organic chemistry and field-proven insights, this resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance your reaction outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am observing a very low yield, or no desired product, in my cyanation reaction to form this compound. What are the likely causes and how can I address them?
A1: Low or non-existent yields in the synthesis of this compound, typically involving a nucleophilic aromatic substitution (SNA r) or a metal-catalyzed cyanation, can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Activation of the Aromatic Ring: For an SNAr reaction to proceed efficiently, the aromatic ring must be sufficiently electron-deficient. This is usually achieved by having strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[1][2][3] In the case of precursors to this compound, the positioning and nature of these groups are critical.
-
Solution: Ensure your starting material possesses adequate electronic activation. If you are starting from a di- or tri-substituted benzene derivative, confirm that the leaving group is in a favorable position relative to any activating groups. For less activated substrates, consider employing a transition metal catalyst, such as palladium or copper, which can facilitate cyanation under milder conditions.[4][5]
-
-
Poor Leaving Group: The efficiency of the substitution is highly dependent on the nature of the leaving group.
-
Solution: Halides are common leaving groups. Their reactivity in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions.[3] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the C-X bond. If you are using a different leaving group, such as a tosylate, ensure it is appropriate for the reaction conditions.
-
-
Inappropriate Reaction Temperature: Cyanation reactions, particularly those involving metal catalysts, can be sensitive to temperature.
-
Solution: The optimal temperature can vary significantly depending on the specific substrate, catalyst, and solvent system. It is often necessary to screen a range of temperatures to find the ideal conditions. Some palladium-catalyzed cyanations may require elevated temperatures to proceed at a reasonable rate.[5] Conversely, excessively high temperatures can lead to decomposition of the starting material or product.
-
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by excess cyanide, which can form stable metal-cyanide complexes and inhibit the catalytic cycle.[4][6]
-
Solution: Carefully control the stoichiometry of the cyanide source. Using a less soluble cyanide salt or a cyanide source that releases cyanide slowly can sometimes mitigate this issue. The choice of ligands on the metal catalyst is also crucial for preventing deactivation and promoting the desired reaction pathway.[6]
-
Issue 2: Formation of Impurities and Side Products
Q2: My reaction is producing significant amounts of by-products. What are the common impurities and how can I minimize their formation?
A2: The formation of by-products is a common challenge. Understanding the potential side reactions is key to optimizing your process.
-
Hydrolysis of the Nitrile Group: The nitrile group in the product is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.[7][8]
-
Solution: Maintain anhydrous conditions throughout the reaction and work-up. If an aqueous work-up is necessary, perform it at a low temperature and for the shortest possible duration. Control the pH of the reaction mixture to avoid strongly acidic or basic conditions.[8]
-
-
Oxidation of the Amino Group: Aromatic amines are prone to oxidation, which can result in the formation of colored polymeric materials, often observed as a darkening of the reaction mixture.[8]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. The use of antioxidants can also be considered in some cases.
-
-
Side Reactions in Sandmeyer-type Reactions: If you are employing a Sandmeyer reaction to introduce the nitrile group, several side reactions can occur. The intermediate diazonium salt can react with water to form a phenol, or undergo radical-mediated reactions leading to biaryl compounds.[4][8] In some cases, complex rearrangements have been observed.[9][10]
-
Solution: Carefully control the temperature of the diazotization and cyanation steps, typically keeping the reaction mixture cold. The choice of copper catalyst (e.g., CuCN vs. CuCl/KCN) can also influence the outcome.
-
Issue 3: Challenges in Product Purification
Q3: I am having difficulty purifying the crude this compound. What are the recommended purification methods?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the first method to try for solid products.
-
Procedure: A solvent screen is recommended to find an optimal solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For structurally similar compounds, ethanol has been used for recrystallization.[7] If the product "oils out" during recrystallization, it may be due to the solvent being too nonpolar or the cooling rate being too fast. Adding a more polar co-solvent or allowing for slower cooling can resolve this.[7]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.[7]
-
Procedure: A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this type. For a similar compound, 4-amino-3,5-difluorobenzonitrile, purification was achieved using a silica gel plug with a 2:1 mixture of dichloromethane and n-hexane.[11][12] Thin Layer Chromatography (TLC) should be used to determine the optimal eluent system before performing the column.
-
II. Experimental Protocols & Data
General Protocol for Palladium-Catalyzed Cyanation of an Aryl Halide
This protocol is a general starting point and may require optimization for your specific substrate.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6 eq.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, NMP) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., ammonium hydroxide, then brine).[11][12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Summary: Troubleshooting Reaction Parameters
| Parameter | Potential Issue | Recommended Optimization Strategy |
| Temperature | Low conversion or product decomposition | Screen a range of temperatures (e.g., 60-140 °C) to find the optimal balance between reaction rate and stability. |
| Catalyst Loading | Incomplete reaction | Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
| Solvent | Poor solubility or side reactions | Test a variety of polar aprotic solvents such as DMF, DMAc, NMP, or DMSO. |
| Cyanide Source | Catalyst deactivation or low reactivity | Compare different cyanide sources like KCN, NaCN, Zn(CN)₂, or TMSCN.[5] |
III. Safety and Handling of Cyanide Reagents
Extreme caution must be exercised when working with cyanide compounds. [13]
-
Toxicity: Cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[14][15] It functions by inhibiting cellular respiration.[14]
-
Engineering Controls: All work with cyanide salts must be conducted in a properly functioning chemical fume hood.[14][15][16] A designated work area should be clearly marked.[15][16] Never work alone when handling cyanides.[14][17]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[14][15][16]
-
Incompatible Materials: Keep cyanides separated from acids, as the combination will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[14][15][17]
-
Waste Disposal: All cyanide-containing waste must be segregated and disposed of as hazardous waste in clearly labeled containers.[15][17]
-
Spill Response: In case of a spill, evacuate the area and follow your institution's emergency procedures. Small spills within a fume hood can be cleaned by carefully sweeping up solid material and wiping the area with a pH 10 buffer solution followed by a 10% bleach solution.[16] All cleanup materials must be treated as hazardous waste.[14][16]
IV. Visualizing Reaction Optimization
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
General SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
V. References
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Cyanation. Retrieved from --INVALID-LINK--
-
LSU Health Shreveport Office of Environmental Health and Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from --INVALID-LINK--
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from --INVALID-LINK--
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). SOP-Cyanide-Salt. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from --INVALID-LINK--
-
Chinese Chemical Society. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. Retrieved from --INVALID-LINK--
-
Camps, P., Morral, J., & Muñoz-Torrero, D. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Journal of Chemical Research, Synopses. RSC Publishing. Retrieved from --INVALID-LINK--
-
Camps, P., Morral, J., & Muñoz-Torrero, D. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses. RSC Publishing. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: 2-Amino-3,5-difluorobenzonitrile Purification. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Stability of 2-Amino-3,5-difluorobenzonitrile: A Technical Guide. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-difluorobenzonitrile. Retrieved from --INVALID-LINK--
-
Novikov, A. S., et al. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Custom Cyanation Process Services. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
YouTube. (2022, August 14). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions using pentafluorobenzonitrile a. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Novikov, A. S., et al. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile. Retrieved from --INVALID-LINK--
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from --INVALID-LINK--
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-Amino-3,5-difluorobenzonitrile. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: By-product Analysis of 2-Amino-3,5-difluorobenzonitrile Reactions. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile. Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Process for synthesizing 3,4-difluorobenzonitrile. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3,4-Difluorobenzonitrile 98 64248-62-0. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Purity Analysis of 2-Amino-3,5-difluorobenzonitrile: An In-depth Technical Guide. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Cyanation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
- 10. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. orgsyn.org [orgsyn.org]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. artscimedia.case.edu [artscimedia.case.edu]
Technical Support Center: 2-Amino-3,4-difluorobenzonitrile Synthesis
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support guide for the synthesis of 2-Amino-3,4-difluorobenzonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. We will address common challenges encountered during its synthesis, providing in-depth, mechanistically-grounded solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you may encounter. We will diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Q1: My cyanation reaction has stalled. TLC and LC/MS analysis show a significant amount of unreacted 2-amino-3,4-difluoroaryl halide. What are the likely causes?
A1: This is a common issue in transition-metal-catalyzed cyanations, particularly those involving palladium or copper. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions.
-
Catalyst Deactivation: Cyanide is a strong ligand and can irreversibly bind to the metal center of your catalyst (e.g., palladium), forming stable metal-cyanide complexes.[1] This prevents the catalyst from participating in the crucial oxidative addition and reductive elimination steps of the catalytic cycle, effectively halting the reaction.[1][2]
-
Insufficiently Anhydrous Conditions: Water in your reaction solvent (e.g., DMF, DMAc) or on your glassware can hydrolyze the cyanide source and interfere with the catalyst's activity.
-
Poor Quality Cyanide Source: The cyanide reagent (e.g., CuCN, Zn(CN)₂, KCN) may be old, hydrated, or of low purity. Zinc cyanide is often preferred as it is less toxic and its lower solubility can help maintain a low, steady concentration of free cyanide, mitigating catalyst poisoning.[2]
-
Suboptimal Temperature: Cyanation reactions often require elevated temperatures to proceed at a reasonable rate.[3] If the temperature is too low, the reaction kinetics will be exceedingly slow. Conversely, excessively high temperatures can lead to reagent decomposition and side product formation.
Recommended Solutions:
-
Reagent & Solvent Preparation: Ensure all reagents are of high purity. Use freshly opened or properly stored cyanide sources. Employ anhydrous solvents and dry all glassware thoroughly in an oven before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory.
-
Optimize Catalyst & Ligand: If using a palladium catalyst, ensure the correct ligand is used and the catalyst loading is appropriate (typically 1-5 mol%). The choice of ligand is critical for stabilizing the catalytic species.
-
Temperature Screening: If the reaction is sluggish, consider incrementally increasing the temperature (e.g., in 10 °C steps) while monitoring the reaction progress by TLC or LC/MS.
-
Consider a Different Cyanide Source: If you are using KCN or NaCN and suspect catalyst poisoning, switching to Zn(CN)₂ or K₄[Fe(CN)₆] might be beneficial.[1]
Q2: My reaction went to completion, but after workup and purification, my yield is low and I've isolated a significant amount of a more polar byproduct. What is this impurity?
A2: The most probable byproduct is 2-amino-3,4-difluorobenzamide , formed via the partial hydrolysis of the nitrile functional group. This is especially common during aqueous workups, particularly under basic or acidic conditions.
-
Mechanism of Hydrolysis: The nitrile group (-C≡N) can be attacked by water or hydroxide ions, especially at elevated temperatures or in the presence of acid or base catalysts, leading first to the corresponding amide (-CONH₂) and potentially further to the carboxylic acid (-COOH).[4]
-
Workup Conditions: Quenching the reaction with aqueous solutions (e.g., ammonium hydroxide, as is common in copper cyanide reactions to complex the copper salts) can create a basic environment where hydrolysis is accelerated.[5][6]
Recommended Solutions:
-
Minimize Water Contact Time: Perform the aqueous workup as quickly as possible and at reduced temperatures (e.g., using an ice bath).
-
pH Control: During the workup, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
-
Purification Strategy: The amide byproduct can often be separated from the desired nitrile using column chromatography on silica gel.[4] A gradient elution system, for example with ethyl acetate in hexanes, will typically elute the less polar nitrile product first.
Q3: I am attempting a Sandmeyer reaction (diazotization of 2,3-difluoroaniline followed by cyanation) and I am not observing the formation of this compound. Instead, I'm getting a complex mixture or an unexpected product. What's going wrong?
A3: The Sandmeyer reaction, while powerful, is notoriously sensitive, and its success is highly dependent on the substitution pattern of the aromatic ring.[7][8] For electron-deficient or sterically hindered anilines, or those with certain substitution patterns, the reaction can fail or take an alternative course.
-
Incomplete Diazotization: The initial formation of the diazonium salt from the aniline requires cold, acidic conditions (typically using NaNO₂ and HCl). If the temperature rises above 0-5 °C, the diazonium salt can decompose prematurely, often leading to phenol byproducts.
-
Competitive Nucleophilic Substitution: The diazonium salt is a highly reactive intermediate. If other nucleophiles are present, they can compete with the cyanide. Research on a structurally similar compound, 2,4-difluoro-6-nitroaniline, showed that an attempted Sandmeyer cyanation resulted in the substitution of a fluoride group by hydroxide from the aqueous medium, rather than cyanation.[9][10] This highlights the high reactivity of activated fluoride atoms towards nucleophilic aromatic substitution.
-
Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can sometimes lead to the formation of biaryl byproducts.[7]
Recommended Solutions:
-
Strict Temperature Control: Maintain the temperature of the diazotization step rigorously between 0 and 5 °C.
-
Alternative Synthetic Routes: Given the documented challenges with the Sandmeyer reaction for highly fluorinated systems, a more reliable approach is the transition-metal-catalyzed cyanation of a pre-functionalized precursor, such as 2-amino-1-bromo-3,4-difluorobenzene. This route offers better control and generally higher yields for this class of compounds.
Recommended Synthetic Protocol: Copper-Mediated Cyanation
This protocol is based on the well-established Rosenmund-von Braun reaction, which has proven effective for syntheses of analogous aminodifluorobenzonitriles.[5][6] The starting material, 1-bromo-2-amino-3,4-difluorobenzene, can be synthesized from commercially available 1,2,3-trifluorobenzene.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-bromo-2-amino-3,4-difluorobenzene (1.0 eq.) and copper(I) cyanide (CuCN, 3.0 eq.).
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask (concentration approx. 0.5 M).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 140-150 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or LC/MS by taking small aliquots.
-
Workup: After the starting material is consumed, cool the mixture to room temperature. Carefully pour the dark mixture into a solution of 15-20% aqueous ammonium hydroxide with stirring (this step should be performed in a well-ventilated fume hood). This will complex the copper salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and concentrate to yield this compound as a solid.
Troubleshooting Decision Flowchart
If your reaction is not performing as expected, use the following flowchart to diagnose the issue.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Quantitative Data Summary
The following table provides a general overview of expected outcomes for the copper-mediated cyanation, based on literature for structurally similar compounds.[5][6] Note that optimization may be required for your specific setup.
| Parameter | Recommended Condition/Value | Expected Outcome |
| Reactant Ratio | 1-bromo-2-amino-3,4-difluorobenzene : CuCN | 1 : 3 |
| Solvent | Anhydrous DMF | Good solubility for reactants |
| Temperature | 140 - 150 °C (Reflux) | Reasonable reaction rate |
| Reaction Time | 24 hours | >80% conversion |
| Typical Yield | Post-Purification | 40 - 60% |
| Purity (Post-Chroma) | Determined by HPLC/¹H NMR | >98% |
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Optimizing Reactions with 2-Amino-3,4-difluorobenzonitrile
Welcome to the technical support center for 2-Amino-3,4-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but often challenging reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into improving reaction yields and overcoming common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively and innovate in your synthetic endeavors.
The Unique Reactivity of this compound: A Double-Edged Sword
This compound is a valuable building block in medicinal chemistry, largely due to the desirable pharmacokinetic properties imparted by fluorine atoms. However, the interplay of the ortho-amino group, the electron-withdrawing nitrile, and the two fluorine atoms creates a unique electronic environment that can lead to specific challenges in common synthetic transformations. The electron-withdrawing nature of the fluorine atoms and the nitrile group can decrease the nucleophilicity of the amino group, while simultaneously activating the aromatic ring to certain reactions. This guide will address the most frequently encountered issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) with this compound are consistently low-yielding. What are the likely causes?
A1: Low yields in cross-coupling reactions with this substrate often stem from a combination of factors related to its electronic properties. The electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can be beneficial for oxidative addition. However, the ortho-amino group can act as a coordinating ligand to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the reduced nucleophilicity of the amino group can be problematic in Buchwald-Hartwig aminations.
Q2: I am observing significant amounts of byproducts in my reactions. What are the most common side reactions with this compound?
A2: The most prevalent side reaction is the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially under basic or acidic conditions at elevated temperatures.[1] In palladium-catalyzed reactions, homo-coupling of the boronic acid (in Suzuki reactions) and catalyst deactivation are also common issues.[2]
Q3: How do the fluorine atoms at the 3- and 4-positions influence the reactivity of the aromatic ring?
A3: The fluorine atoms have a strong inductive electron-withdrawing effect, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3] This effect also makes the aryl halide (if applicable) more susceptible to oxidative addition in cross-coupling reactions.[4] However, they also decrease the basicity and nucleophilicity of the amino group.
Q4: I am attempting to synthesize quinazolines from this compound and am struggling with poor yields. What are some key considerations?
A4: Quinazoline synthesis often requires high temperatures and can be sensitive to reaction conditions. Incomplete formation of intermediates, side reactions involving the nitrile group, and poor solubility of starting materials can all contribute to low yields. The choice of solvent and catalyst (if any) is critical.[5][6]
Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with this compound hinges on a carefully optimized catalytic system.[7]
Troubleshooting Decision Tree for Suzuki-Miyaura Coupling
Caption: Troubleshooting Suzuki-Miyaura Reactions.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for optimization.[8]
| Reagent | Amount | Molar Eq. | Notes |
| This compound | 1.0 mmol | 1.0 | |
| Phenylboronic Acid | 1.2 mmol | 1.2 | A slight excess is used to counter potential protodeboronation. |
| Pd(OAc)₂ | 0.02 mmol | 0.02 | |
| SPhos | 0.04 mmol | 0.04 | A bulky, electron-rich ligand. |
| K₃PO₄ | 2.0 mmol | 2.0 | A moderately strong, non-nucleophilic base. |
| 1,4-Dioxane | 4 mL | - | Degassed. |
| Water | 1 mL | - | Degassed. |
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the mixture at 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[9] However, the reduced nucleophilicity of the amino group in this compound can make it a challenging substrate.
Troubleshooting Decision Tree for Buchwald-Hartwig Amination
Caption: Troubleshooting Buchwald-Hartwig Aminations.
Comparative Data for Catalyst Systems in Buchwald-Hartwig Amination of Electron-Deficient Aryl Amines
| Catalyst System | Base | Solvent | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 85-95 | [10] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 80-90 | [11] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 70-85 | [9] |
Note: Yields are representative for electron-deficient anilines and may require optimization for this compound.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms activate the aromatic ring of this compound towards SNAr.[12]
While the fluorine atoms are activating, achieving high conversion and controlling which fluorine is displaced can be challenging.
Key Considerations for SNAr:
-
Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates) will react more readily. For weaker nucleophiles like amines, higher temperatures or the use of a strong base may be necessary.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the cation of the nucleophile and increase its reactivity.
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.
-
Regioselectivity: The position of substitution is influenced by the electronic effects of the substituents. The fluorine at the 4-position is para to the electron-withdrawing nitrile group and ortho to the electron-donating amino group, making it a likely site for nucleophilic attack.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
In a sealed tube, dissolve this compound (1.0 eq) and the amine nucleophile (1.2-2.0 eq) in a polar aprotic solvent (e.g., DMSO).
-
Add a base such as K₂CO₃ or Et₃N (2.0-3.0 eq).
-
Heat the reaction mixture at a temperature between 100-150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and purify by column chromatography.
Section 3: Synthesis of Quinazolines
The synthesis of quinazolines is a common application for 2-aminobenzonitriles.
Low yields in quinazoline synthesis can often be attributed to incomplete reaction, side reactions, or suboptimal conditions.[13]
Troubleshooting Quinazoline Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of the intermediate | Increase reaction temperature or time. Consider using a Lewis acid catalyst (e.g., ZnCl₂) to activate the nitrile group.[14] |
| Hydrolysis of the nitrile group | Ensure anhydrous conditions. Use milder reaction conditions or shorter reaction times if hydrolysis is observed. |
| Poor solubility of starting materials | Screen different high-boiling polar solvents such as DMF, DMSO, or NMP. |
| Side reactions with the amino group | Protect the amino group if it is interfering with the desired reaction, though this adds extra steps. |
Workflow for Optimizing Quinazoline Synthesis
Caption: Optimizing Quinazoline Synthesis.
Section 4: Preventing Nitrile Hydrolysis
A recurring challenge across many reactions with this compound is the unwanted hydrolysis of the nitrile group.
Strategies to Minimize Nitrile Hydrolysis:
-
Maintain Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct reactions under an inert atmosphere.[15]
-
Control pH: Avoid strongly acidic or basic conditions, especially at elevated temperatures. If a base is required, opt for weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ over strong hydroxides.[1]
-
Temperature Management: Perform reactions at the lowest effective temperature. For workups, use cold aqueous solutions to slow the rate of hydrolysis.[16]
-
Efficient Workup: Minimize the contact time between your product and aqueous layers during extraction. Perform washes quickly and efficiently.[16]
References
- 1. Basic hydrolysis of nitriles [quimicaorganica.org]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. real.mtak.hu [real.mtak.hu]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. carbodiimide.com [carbodiimide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of 2-Amino-3,4-difluorobenzonitrile and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Amino-3,4-difluorobenzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of working with this versatile synthetic building block.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.
Issue 1: Formation of Insoluble Precipitates or Darkening of the Reaction Mixture
| Potential Cause | Recommended Solution |
| Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored polymeric materials. This is often accelerated by exposure to air, oxidizing agents, or elevated temperatures.[1] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Degassed Solvents: Use solvents that have been properly degassed prior to use. - Temperature Control: Avoid excessive heating and maintain the recommended reaction temperature. - Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant may be beneficial, though compatibility with the desired reaction should be verified. |
| Dimerization: Aminonitriles can potentially undergo self-condensation or dimerization, especially under certain conditions, leading to less soluble, higher molecular weight byproducts.[2] | - Concentration Control: Run the reaction at a lower concentration to disfavor bimolecular side reactions. - Slow Addition: If reacting with another reagent, consider adding the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration. |
Issue 2: Hydrolysis of the Nitrile Group to Amide or Carboxylic Acid
| Potential Cause | Recommended Solution |
| Presence of Water: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, yielding the corresponding amide and subsequently the carboxylic acid.[1][3][4][5] | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.[1][4] - pH Control: Avoid strongly acidic or basic conditions unless the reaction specifically requires them. If an aqueous workup is necessary, perform it at a low temperature and for the shortest possible duration.[1] - Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS to avoid prolonged reaction times that could favor hydrolysis.[4] |
Issue 3: Unwanted Reactions at the Amino Group
| Potential Cause | Recommended Solution |
| N-Acylation/N-Alkylation: The primary amino group is a nucleophile and can react with electrophilic reagents present in the reaction mixture, leading to undesired N-acylated or N-alkylated byproducts. | - Protecting Groups: If the desired reaction does not involve the amino group, consider protecting it with a suitable protecting group (e.g., Boc, Cbz). The protecting group can be removed in a subsequent step. - Stoichiometry Control: Carefully control the stoichiometry of reagents to minimize side reactions with the amino group. |
| Diazotization in the Presence of Nitrites: If the reaction conditions can generate nitrous acid (e.g., from residual nitrates or nitrites), the amino group can be converted to a diazonium salt, which can then undergo various undesired transformations. | - Reagent Purity: Use high-purity reagents and solvents to avoid contaminants that could lead to diazotization. - Scavengers: In sensitive reactions, the addition of a nitrous acid scavenger may be warranted. |
Issue 4: Low Yield in Quinazoline Synthesis
| Potential Cause | Recommended Solution |
| Reduced Nucleophilicity of the Amino Group: The electron-withdrawing fluorine atoms decrease the basicity and nucleophilicity of the amino group, which can hinder cyclization reactions.[6] | - Catalyst: Employ a suitable Lewis or Brønsted acid catalyst to activate the reaction partner (e.g., an orthoester or aldehyde) and facilitate the initial condensation step.[6] - Higher Temperatures: Increasing the reaction temperature can often overcome the activation energy barrier for the cyclization.[6] |
| Hydrolysis of Intermediates: Key intermediates in quinazoline synthesis can be sensitive to hydrolysis, leading to the formation of byproducts and a reduction in the final yield. | - Strict Anhydrous Conditions: As with preventing nitrile hydrolysis, maintaining a water-free environment is critical for the stability of intermediates in quinazoline synthesis.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when working with this compound?
A1: The most common side reactions involve the three functional groups of the molecule:
-
Amino Group: Susceptible to oxidation (leading to colored impurities), N-alkylation, and N-acylation.[1]
-
Nitrile Group: Can undergo hydrolysis to the corresponding amide or carboxylic acid, particularly under strong acidic or basic conditions and in the presence of water.[1][3][4][5]
-
Aromatic Ring: While the amino group is an activating group for electrophilic aromatic substitution, the fluorine atoms are deactivating, which can influence the regioselectivity and reaction rate. The ring is also activated towards nucleophilic aromatic substitution, though the positions are not ideal.[6]
Q2: How can I minimize the formation of colored impurities in my reaction?
A2: The formation of colored impurities, often dark brown or black, is typically due to the oxidation of the aromatic amino group.[1] To mitigate this, it is crucial to work under an inert atmosphere (nitrogen or argon) and use degassed solvents. Avoiding excessive heat can also help prevent oxidative degradation.
Q3: I am performing a Sandmeyer-type reaction and observing unexpected byproducts. What could they be?
A3: Sandmeyer reactions, which involve the conversion of the amino group to a diazonium salt, can be prone to side reactions. If the diazonium intermediate reacts with water, it can form 2-hydroxy-3,4-difluorobenzonitrile. Other potential byproducts can arise from radical-mediated pathways, leading to biaryl compounds. In some instances with related fluorinated anilines, complex rearrangements have been observed.[1]
Q4: What is the best way to purify crude this compound?
A4: The two most effective methods for purification are recrystallization and column chromatography.[4]
-
Recrystallization: A solvent screen is recommended to find an optimal solvent system. For similar compounds, ethanol has been used successfully.[4][7]
-
Column Chromatography: This is a reliable method for separating the desired product from both more and less polar impurities. A common eluent system is a gradient of ethyl acetate in hexanes on a silica gel stationary phase.[4]
Q5: How should this compound be stored to ensure its stability?
A5: To maintain the integrity of this compound, it should be stored under the following conditions:
-
Temperature: In a cool, dry place.[3]
-
Light: Protected from light in an amber glass vial or other light-resistant container to prevent photochemical degradation.[3]
-
Moisture: In a dry environment, with the use of desiccants being advisable to prevent hydrolysis of the nitrile group.[3]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere.[3]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways and how to troubleshoot them, the following diagrams illustrate key concepts.
Caption: Common side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected reaction outcomes.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Protocol 2: Representative Procedure for Quinazoline Synthesis
This protocol describes the synthesis of a quinazoline from an aminobenzonitrile and is provided as a representative example. Conditions will need to be optimized for this compound.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and an appropriate orthoester (e.g., triethyl orthoformate, 3-5 eq).
-
Catalyst Addition (Optional): If required, add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired quinazoline derivative.
Note: The synthesis of quinazolines can be achieved through various methods, and this represents just one possible approach.[8][9][10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Scale-Up of 2-Amino-3,4-difluorobenzonitrile: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis and scale-up of 2-Amino-3,4-difluorobenzonitrile. This valuable building block, crucial for the development of various pharmaceuticals and agrochemicals, presents unique challenges during its production. This guide, grounded in established chemical principles and practical experience, aims to provide in-depth technical assistance to overcome these hurdles.
I. Synthetic Strategy Overview
The most common and scalable approach to synthesizing this compound involves a two-step process. The first stage is the synthesis of the precursor, 3,4-difluorobenzonitrile, typically through a halogen-exchange (Halex) reaction. The second, and more challenging stage, is the regioselective amination of 3,4-difluorobenzonitrile to introduce the amino group at the C2 position.
The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). However, achieving high regioselectivity for the introduction of the amino group at the position ortho to the nitrile group can be challenging and is often the primary source of impurities and yield loss during scale-up.
II. Troubleshooting Guide for the Amination of 3,4-difluorobenzonitrile
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Conversion of 3,4-difluorobenzonitrile
| Potential Cause | Recommended Solution |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by HPLC or TLC. Extend the reaction time, taking care to check for the formation of degradation products. |
| Inadequate mixing or mass transfer in a heterogeneous reaction. | On a larger scale, ensure efficient agitation to maintain a uniform suspension of reagents. Consider the use of a phase-transfer catalyst to improve the interaction between reactants in different phases. |
| Deactivation of the aminating agent. | Ensure the aminating agent (e.g., sodium amide, ammonia) is of high purity and handled under anhydrous and inert conditions to prevent decomposition. |
Issue 2: Poor Regioselectivity - Formation of Isomeric Aminodifluorobenzonitriles
| Potential Cause | Recommended Solution |
| Reaction conditions favoring attack at other positions. | The regioselectivity of the amination is highly dependent on the solvent, temperature, and the nature of the aminating agent. A thorough Design of Experiments (DoE) approach is recommended to optimize these parameters. Lowering the reaction temperature can sometimes improve selectivity. |
| Steric hindrance. | While the nitrile group directs ortho, steric hindrance from the fluorine at the 3-position can be a factor. The choice of aminating agent can influence the outcome. Smaller, less sterically hindered aminating agents may favor the desired ortho-amination. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis of the nitrile group. | The nitrile group can be susceptible to hydrolysis to the corresponding amide (2-Amino-3,4-difluorobenzamide) or carboxylic acid, especially under harsh basic or acidic conditions and elevated temperatures. Ensure strictly anhydrous conditions during the reaction and perform aqueous work-up at low temperatures and as quickly as possible. |
| Oxidation of the amino group. | Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities and polymeric materials. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up. The use of an antioxidant may be considered in some cases. |
| Reaction with solvent. | Some solvents may react with the starting materials or intermediates under the reaction conditions. For example, in the presence of a strong base, deprotonation of the solvent could lead to side reactions. Choose a robust and inert solvent for the reaction. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of the amination reaction?
A1: Temperature control is paramount. The amination of 3,4-difluorobenzonitrile is often exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction, decreased regioselectivity, and an increase in byproduct formation. A thorough thermal hazard study using techniques like reaction calorimetry is highly recommended before attempting a large-scale synthesis.
Q2: How can I effectively monitor the progress of the reaction?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for the accurate quantification of the starting material, the desired product, and any isomeric or other byproducts. Thin Layer Chromatography (TLC) can be used for quick qualitative checks.
Q3: What are the recommended purification methods for crude this compound at scale?
A3: The primary methods for purification are recrystallization and column chromatography. For large-scale production, recrystallization is often more practical. A solvent screen is essential to find a suitable solvent system that provides good recovery and effectively removes key impurities. Column chromatography can be used for smaller batches or to obtain very high purity material.
Q4: What are the main safety concerns when handling this compound and its precursors?
A4: The precursors and the final product can be toxic and irritating. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For large-scale operations, closed-system handling is recommended. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Q5: My final product is discolored (e.g., brown or black). What is the likely cause and how can I prevent it?
A5: Discoloration is often due to the oxidation of the aromatic amino group, leading to the formation of colored polymeric impurities. To minimize this, it is crucial to work under an inert atmosphere (nitrogen or argon) and to avoid prolonged exposure to air, especially at elevated temperatures during work-up and purification. Treatment with activated carbon during recrystallization can sometimes help to remove colored impurities.
IV. Experimental Protocols and Data
While a specific, universally optimized protocol for the scale-up of this compound is proprietary to individual manufacturers, a general laboratory-scale procedure is provided below as a starting point for optimization.
Synthesis of 3,4-difluorobenzonitrile (Precursor)
A common industrial method for synthesizing 3,4-difluorobenzonitrile is through a halogen-exchange reaction of 3,4-dichlorobenzonitrile. This reaction is typically carried out at high temperatures using a polar aprotic solvent and a fluoride source.
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-dichlorobenzonitrile | Potassium Fluoride | Phase-transfer catalyst | DMI | 180-200 | 5-6 | >85 | [1] |
DMI: 1,3-dimethyl-2-imidazolidinone
Amination of 3,4-difluorobenzonitrile
A generalized procedure for the amination is as follows:
-
Reaction Setup: In a suitable reactor under an inert atmosphere, dissolve 3,4-difluorobenzonitrile in an anhydrous polar aprotic solvent.
-
Addition of Aminating Agent: Add the aminating agent (e.g., sodium amide or a solution of ammonia in an organic solvent) portion-wise at a controlled temperature.
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction until completion.
-
Work-up: Cool the reaction mixture and quench with a suitable reagent (e.g., water or an ammonium chloride solution). Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.
V. Visualizations
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the two-stage synthesis and purification of this compound.
Logical Relationship of Key Reaction Parameters in Amination
Caption: Interplay of key reaction parameters and their impact on the outcomes of the amination step.
VI. References
-
Process for synthesizing 3,4-difluorobenzonitrile. CN103539699A. Available at: --INVALID-LINK--
-
3,4-difluorobenzonitrile preparation method. CN108409605B. Available at: --INVALID-LINK--
-
Industrial preparation process for 3,4-difluorobenzonitrile. CN102690214A. Available at: --INVALID-LINK--
-
Process for synthesizing 3,4-difluorobenzonitrile. Eureka | Patsnap. Available at: --INVALID-LINK--
References
Technical Support Center: Impact of Solvent Choice on 2-Amino-3,4-difluorobenzonitrile Reactivity
Welcome to the technical support guide for 2-Amino-3,4-difluorobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. The strategic choice of solvent is paramount to achieving desired reaction outcomes, including yield, purity, and reaction rate. This guide provides in-depth, field-proven insights into troubleshooting common issues related to solvent selection in reactions involving this substrate.
Part 1: Foundational Principles - How Solvents Dictate Reactivity
The reactivity of this compound is dominated by its three key functional regions: the nucleophilic amino group, the electrophilic nitrile group, and the electron-deficient aromatic ring primed for Nucleophilic Aromatic Substitution (SNAr). The solvent interacts with the substrate, reagents, and reaction intermediates, profoundly influencing which reaction pathway is favored.
Key Solvent Parameters:
-
Polarity (Dielectric Constant): A solvent's polarity influences its ability to dissolve charged species and stabilize polar transition states. Polar solvents are generally required for reactions involving ionic reagents or intermediates.[1][2]
-
Proticity (Hydrogen Bond Donating Ability): This is the most critical parameter for this substrate.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at solvating both cations and anions. However, they can severely hinder nucleophiles by forming a "solvent cage" through hydrogen bonding, reducing their reactivity.[3][4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) lack O-H or N-H bonds. They possess large dipole moments and are excellent at solvating cations but leave anions relatively "bare" and highly reactive.[1][5][6] This makes them the preferred choice for many reactions involving anionic nucleophiles.
-
The "Solvent Cage" Effect on Nucleophiles
The diagram below illustrates how protic solvents can deactivate a nucleophile (Nu⁻), a common issue in SNAr reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. Top 51 papers published in the topic of Protic solvent in 2006 [scispace.com]
- 5. quora.com [quora.com]
- 6. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Amino-3,4-difluorobenzonitrile and 2-Amino-3,5-difluorobenzonitrile
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds serve as indispensable building blocks.[1] The strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] Among these valuable scaffolds, aminodifluorobenzonitrile isomers are of particular interest, offering a trifecta of reactive sites: a nucleophilic amino group, an electrophilic nitrile, and an activated aromatic ring.
This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct isomers: 2-Amino-3,4-difluorobenzonitrile and 2-Amino-3,5-difluorobenzonitrile. The subtle change in the position of a single fluorine atom—from position 4 to 5—imparts significant differences in the reactivity of all three functional groups. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for strategic synthetic planning and the rational design of novel chemical entities. We will dissect the electronic profiles of these isomers, predict their reactivity across various common transformations, and provide robust experimental protocols for validation.
Structural and Electronic Profiles
The reactivity of an aromatic compound is fundamentally governed by the electronic interplay of its substituents. The amino (-NH₂) group is a strong activating group via resonance (+R effect) and weakly deactivating via induction (-I effect). Conversely, the nitrile (-C≡N) and fluorine (-F) substituents are deactivating, electron-withdrawing groups, primarily through a strong inductive effect (-I effect).[3][4] The key to understanding the differential reactivity of these isomers lies in the vector sum of these effects, which is dictated by their relative positions.
Caption: Isomeric Structures of the Compared Aminodifluorobenzonitriles.
In This compound , the fluorine atoms are positioned ortho and meta to the amino group. The C4-fluorine is para to the nitrile.
In 2-Amino-3,5-difluorobenzonitrile , both fluorine atoms are positioned meta to the amino group, a key distinction that significantly alters the electronic landscape of the molecule.[3]
Comparative Reactivity Analysis
The distinct electronic profiles of the two isomers lead to predictable differences in their chemical behavior.
Nucleophilicity of the Amino Group
The electron-withdrawing nature of the fluorine atoms decreases the electron density on the nitrogen atom, thereby reducing the basicity and nucleophilicity of the amino group compared to aniline.[5]
-
2-Amino-3,5-difluorobenzonitrile: Both fluorine atoms are meta to the amino group. Their electron-withdrawing inductive effect is significant, making the amino group less nucleophilic.
-
This compound: The C3-fluorine is ortho and the C4-fluorine is meta to the amino group. The cumulative inductive effect of these two fluorines is expected to be slightly stronger than in the 3,5-isomer due to the closer proximity of the ortho fluorine.
Prediction: 2-Amino-3,5-difluorobenzonitrile is predicted to have a slightly more nucleophilic amino group than its 3,4-isomer. This difference would manifest in reactions such as acylation or N-alkylation, where the 3,5-isomer would likely react at a faster rate under competitive conditions.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The rate of this reaction is dramatically enhanced by the presence of strong electron-withdrawing groups (like -CN and -F) positioned ortho or para to the leaving group (in this case, a fluoride ion).[6][7]
-
This compound:
-
Substitution at C-4 (F leaving group): This position is activated by the powerful para-cyano group. This arrangement is highly favorable for stabilizing the negative charge in the Meisenheimer intermediate.
-
Substitution at C-3 (F leaving group): This position is activated by the ortho-cyano group, which is also a strongly activating position.
-
-
2-Amino-3,5-difluorobenzonitrile:
-
Substitution at C-3 (F leaving group): This position is activated by the ortho-cyano group.
-
Substitution at C-5 (F leaving group): This position is only activated by a meta-cyano group, which provides significantly less stabilization to the intermediate. Therefore, substitution at C-5 is highly disfavored.
-
Prediction: this compound is expected to be significantly more reactive towards SNAr than 2-Amino-3,5-difluorobenzonitrile. The primary site of attack for the 3,4-isomer will likely be C-4, driven by the potent para-activation from the nitrile group. For the 3,5-isomer, the only viable position for substitution is C-3.
Caption: Generalized SNAr workflow highlighting the critical resonance-stabilized intermediate.
Diazotization of the Amino Group
The conversion of a primary aromatic amine to a diazonium salt is a fundamental transformation, opening pathways to a vast array of functionalities via reactions like the Sandmeyer or Schiemann reactions.[8] The reaction involves treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[9][10] The electron-withdrawing nature of the fluoro and cyano substituents can make diazotization more challenging than for simple anilines, potentially requiring stronger acidic conditions.[11]
Prediction: Both isomers should be capable of undergoing diazotization. However, side reactions, such as hydrolysis of the nitrile group under the strongly acidic conditions, must be considered.[12] Furthermore, the resulting diazonium salts may have different stabilities. The diazonium salt of the 3,4-isomer may be more susceptible to premature nucleophilic attack by water or counter-ions at the activated C-4 position.
Data Summary
While comprehensive experimental data for a direct comparison is sparse in the literature, the fundamental physicochemical properties can be compiled from supplier data and databases.
| Property | This compound | 2-Amino-3,5-difluorobenzonitrile |
| CAS Number | 149950-61-2 | 126674-94-0[3] |
| Molecular Formula | C₇H₄F₂N₂ | C₇H₄F₂N₂[3] |
| Molecular Weight | 154.12 g/mol | 154.12 g/mol [3] |
| Appearance | Off-white to yellow solid | White to off-white solid |
| Melting Point | 93-97 °C | 85-88 °C[3] |
Experimental Protocols for Reactivity Validation
To empirically validate the predicted differences in reactivity, the following protocols are proposed. They are designed to be self-validating by directly comparing the two isomers under identical conditions.
Protocol 1: Competitive Nucleophilic Aromatic Substitution (SNAr)
This protocol uses a limiting amount of a nucleophile to react with an equimolar mixture of the two isomers. The product ratio, determined by GC-MS or ¹H NMR, will provide a direct measure of their relative reactivity.
Objective: To determine the relative rate of SNAr for the two isomers.
Materials:
-
This compound (1.0 eq., e.g., 154 mg, 1.0 mmol)
-
2-Amino-3,5-difluorobenzonitrile (1.0 eq., e.g., 154 mg, 1.0 mmol)
-
Sodium methoxide (0.5 eq., e.g., 27 mg, 0.5 mmol)
-
Anhydrous Dimethylformamide (DMF), 10 mL
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol) and 2-Amino-3,5-difluorobenzonitrile (1.0 mmol).
-
Add anhydrous DMF (10 mL) and stir until all solids are dissolved.
-
Add the internal standard (e.g., 50 µL of dodecane).
-
In a separate vial, dissolve sodium methoxide (0.5 mmol) in 2 mL of anhydrous DMF.
-
Slowly add the sodium methoxide solution to the stirred solution of the isomers at room temperature.
-
Monitor the reaction by taking aliquots at regular intervals (e.g., 1 hr, 4 hr, 24 hr). Quench each aliquot with a small amount of saturated ammonium chloride solution and extract with ethyl acetate.
-
Analyze the quenched aliquots by GC-MS to determine the ratio of the starting materials and the methoxy-substituted products. The product ratio directly reflects the relative reactivity.
Caption: Experimental workflow for the competitive SNAr reaction.
Protocol 2: Diazotization and Sandmeyer Bromination
This protocol assesses the efficiency of diazonium salt formation and its subsequent conversion.
Objective: To synthesize and compare the yields of 2-bromo-3,4-difluorobenzonitrile and 2-bromo-3,5-difluorobenzonitrile.
Materials:
-
Aminodifluorobenzonitrile isomer (1.0 eq., e.g., 10 mmol)
-
Hydrobromic acid (48%, ~4.0 eq.)
-
Sodium nitrite (NaNO₂, 1.1 eq.)
-
Copper(I) bromide (CuBr, 1.2 eq.)
-
Ice, water, standard glassware
Procedure (to be run in parallel for each isomer):
-
In a 100 mL beaker, suspend the aminodifluorobenzonitrile isomer (10 mmol) in a mixture of 48% HBr (20 mL) and water (20 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (11 mmol, ~760 mg) in water (10 mL) and cool the solution to 0-5 °C.
-
Add the cold NaNO₂ solution dropwise to the amine suspension, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
In a separate flask, dissolve CuBr (12 mmol) in 48% HBr (15 mL).
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, extract the product with dichloromethane (3 x 50 mL), wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) and compare the isolated yields.
Conclusion
While this compound and 2-Amino-3,5-difluorobenzonitrile are close structural isomers, the placement of the C-4 versus C-5 fluorine atom creates a significant divergence in their chemical reactivity. The 3,4-isomer is predicted to be substantially more susceptible to nucleophilic aromatic substitution due to the powerful para-activating effect of the nitrile group on the C-4 fluorine leaving group. Conversely, the 3,5-isomer is expected to possess a slightly more nucleophilic amino group. These theoretically derived predictions, grounded in fundamental principles of electronic effects, provide a robust framework for synthetic chemists to select the appropriate isomer for a desired transformation. The provided experimental protocols offer a direct and practical means to validate these hypotheses in a laboratory setting, enabling more efficient and predictable synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. US9878978B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of Fluorine: A Comparative Guide to the Biological Activity of 2-Amino-3,4-difluorobenzonitrile Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Amino-3,4-difluorobenzonitrile has emerged as a particularly valuable starting material, offering a unique combination of reactive functional groups—an amine, a nitrile, and a vicinally difluorinated aromatic ring—that serve as a versatile platform for the synthesis of novel therapeutic agents.
This guide provides an in-depth comparison of the biological activities of various compound classes derived from this compound. We will explore the causality behind experimental designs, present comparative data from key biological assays, and provide detailed protocols for their replication. Our focus will be on two prominent areas of investigation: kinase inhibition for oncology applications and the development of novel antibacterial agents.
The Rationale for the 2-Amino-3,4-difluoro Substitution Pattern
The specific arrangement of the amino, cyano, and difluoro groups on the benzonitrile ring is critical to its utility as a pharmacophore. The ortho-amino and nitrile groups are predisposed to cyclization reactions, readily forming heterocyclic structures such as quinazolines, which are prevalent in numerous approved drugs.[1] The vicinal difluoro substitution at the 3 and 4 positions creates a distinct electronic environment that can enhance binding interactions with target proteins and improve pharmacokinetic properties. This strategic fluorination can increase a molecule's resistance to oxidative metabolism, thereby prolonging its in vivo half-life.[2]
Kinase Inhibitors: Targeting the Engines of Cancer Proliferation
A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminobenzonitrile scaffold serves as a cornerstone for building molecules that can compete with ATP for the kinase's binding site, thereby inhibiting its activity and halting downstream signaling cascades that promote tumor growth.
Comparative Analysis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). The following table summarizes the in vitro activity of representative compounds against both wild-type and mutant forms of EGFR. The data highlights the ongoing effort to develop next-generation inhibitors that can overcome acquired resistance to existing therapies.
| Compound ID | Modification from Parent Scaffold | Target | IC50 (µM) |
| Compound 1 | Pyrrolo[2,3-d]pyrimidine core | L858R EGFR | 0.05 |
| Compound 2 | Quinazoline core with acrylamide warhead | d746-750/T790M/C797S EGFR | 0.8 |
| Compound 3 | Simple N-phenyl substitution | Wild-type EGFR | >10 |
Data Interpretation: The data illustrates the importance of the heterocyclic core in achieving potent EGFR inhibition. Compound 1, with its pyrrolo[2,3-d]pyrimidine scaffold, demonstrates significant potency against the L858R mutant of EGFR.[3] Compound 2, incorporating a quinazoline ring system readily accessible from the parent aminobenzonitrile, shows activity against a triple-mutant, drug-resistant form of EGFR.[4] In contrast, a simple derivative lacking a more complex heterocyclic system (Compound 3) exhibits poor activity, underscoring the necessity of the carefully designed scaffold to achieve high-affinity binding.
Signaling Pathway of EGFR Inhibition
The following diagram illustrates the central role of EGFR in cell signaling and the mechanism of its inhibition.
Caption: EGFR signaling pathway and its inhibition by derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (L858R EGFR)
This protocol outlines a representative method for determining the IC50 value of a test compound against the L858R mutant of EGFR.
Materials:
-
Recombinant human L858R EGFR (e.g., from SignalChem)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the L858R EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Antibacterial Agents: A New Frontier
Beyond oncology, derivatives of this compound are being explored for their potential as novel antibacterial agents. The emergence of multidrug-resistant bacteria necessitates the development of new chemical entities with unique mechanisms of action.
Comparative Analysis of Antibacterial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a series of aminobenzonitrile derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound ID | Key Structural Feature | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| Compound 4 | Simple N-alkylation | 32 | >64 |
| Compound 5 | Aurone derivative | 16 | 64 |
| Compound 6 | Thiazole conjugate | 8 | 32 |
Data Interpretation: The data suggests that the antibacterial activity of these derivatives is highly dependent on the nature of the substituent attached to the aminobenzonitrile core. While simple alkylation (Compound 4) confers modest activity against S. aureus, more complex heterocyclic modifications, such as the introduction of an aurone (Compound 5) or a thiazole moiety (Compound 6), lead to a significant enhancement in potency.[5][6] This highlights a promising avenue for further structural optimization to develop broad-spectrum antibacterial agents.
General Workflow for Synthesis of Heterocyclic Derivatives
The following diagram illustrates a generalized synthetic workflow for creating diverse heterocyclic compounds from this compound.
Caption: Synthetic routes from the parent compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a test compound against a bacterial strain.
Materials:
-
Test compound (dissolved in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active compounds. The strategic placement of its functional groups, coupled with the advantageous properties conferred by the difluoro substitution, has enabled the development of potent kinase inhibitors and promising antibacterial agents. The comparative data presented in this guide underscore the importance of rational drug design and the power of this scaffold in generating novel therapeutic candidates. Future research will undoubtedly continue to uncover new applications for derivatives of this remarkable building block, further solidifying its importance in the field of medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Amino-3,4-difluorobenzonitrile Derivatives
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design.[1][2] 2-Amino-3,4-difluorobenzonitrile and its derivatives are a class of compounds of significant interest, serving as versatile building blocks in the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine atoms into these scaffolds can enhance crucial properties such as metabolic stability, bioavailability, and binding affinity to biological targets.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of X-ray crystal structure analysis as the definitive method for elucidating the atomic-level architecture of these compounds, comparing its capabilities with other analytical techniques.
The Gold Standard: Single-Crystal X-ray Diffraction
While techniques like NMR, IR, and mass spectrometry provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide an unambiguous determination of the complete three-dimensional structure.[4] This non-destructive technique reveals precise information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystalline solid.[2][4] The principle relies on the phenomenon of X-ray diffraction, where X-rays with wavelengths similar to interatomic distances are scattered by the electrons of the atoms in an ordered crystal lattice.[5][6] The resulting diffraction pattern is unique to the crystal's structure, and its analysis allows for the reconstruction of the electron density map of the molecule, and thus its atomic arrangement.[2][6]
Experimental Protocol: From Powder to Final Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that accurately represents the molecular reality.
Step 1: Synthesis and High-Purity Crystallization
The prerequisite for any successful crystallographic analysis is a highly pure, single crystal of suitable size and quality.[2][7] For aminodifluorobenzonitrile derivatives, this often begins with a robust synthetic route followed by rigorous purification.
Protocol for Crystal Growth (Slow Evaporation Method):
-
Dissolution: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol).[8] Sonication for approximately 10 minutes can aid in complete dissolution.[8]
-
Rationale: The choice of solvent is critical. It must be one in which the compound is moderately soluble, allowing for a slow, controlled precipitation as the solvent evaporates. This slow process is key to forming a well-ordered crystal lattice rather than an amorphous powder.[2]
-
Evaporation: Loosely cap the vial (e.g., with a cotton plug) and leave it undisturbed in a vibration-free environment.[8]
-
Crystal Formation: Over a period of several days, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.[2][8] Optimal crystals for X-ray diffraction are typically well-formed with smooth, reflecting faces.[2]
Step 2: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer.
-
Mounting: A single, well-defined crystal is carefully selected and mounted on a specialized loop or fiber.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[1] It is then rotated in a beam of monochromatic X-rays, and the diffraction patterns from multiple angles are collected on a detector.[2]
-
Data Processing: The collected raw data (a series of diffraction images) are processed to determine the unit cell parameters and the intensities of the individual reflections.
Step 3: Structure Solution and Refinement
This final stage involves converting the processed data into a three-dimensional molecular model.
-
Structure Solution: The phase problem is solved using computational methods, such as "direct methods," to generate an initial electron density map.[4] This map reveals the positions of the atoms in the crystal structure.
-
Refinement: The initial atomic model is refined using a least-squares process, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data.[1][4]
Experimental Workflow Visualization
Caption: Generalized workflow for determining a molecular crystal structure.
Comparative Analysis with Alternative Techniques
While SC-XRD provides the ultimate structural detail, a comprehensive characterization of a novel compound involves a suite of analytical techniques. Each method offers unique insights, and their data are often complementary.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Complete 3D molecular structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Definitive, unambiguous structural determination. | Requires a single crystal of suitable quality and size, which can be difficult to grow.[7] |
| Powder XRD (XRPD) | Phase identification, crystallinity, unit cell parameters. | Faster and simpler than SC-XRD; does not require a single crystal.[5] | Provides less structural information; solving a structure from powder data is significantly more challenging.[5][7] |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment, 2D/3D solution-state conformation. | Excellent for determining the molecular skeleton in solution. | Does not provide precise bond lengths/angles or information on crystal packing. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C≡N, N-H stretches).[9] | Fast, simple, and requires minimal sample. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition, fragmentation patterns for structural clues. | Extremely sensitive, requires very small amounts of sample. | Does not provide information on stereochemistry or atomic connectivity. |
Logical Flow of Structural Characterization
The various analytical techniques are often employed in a logical sequence to build a complete picture of a new chemical entity.
Caption: Logical relationship of techniques for structural elucidation.
Case Study: Insights from the Crystal Structure of 4-Amino-3,5-difluorobenzonitrile
Crystallographic Data Summary:
| Parameter | 4-Amino-3,5-difluorobenzonitrile[8] |
| Chemical Formula | C₇H₄F₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.46 Å, b = 6.94 Å, c = 12.87 Å, β = 98.7° |
| Molecules per unit cell (Z) | 4 |
The analysis of this structure reveals several key features driven by its functional groups:
-
Molecular Geometry: The presence of the electron-donating amino group and electron-withdrawing nitrile and fluorine groups leads to a quinoid character in the phenyl ring, causing slight distortions in bond lengths and angles compared to unsubstituted benzene.[8][11]
-
Intermolecular Interactions: The crystal packing is dominated by a network of hydrogen bonds. The amino group acts as a hydrogen-bond donor, forming N—H···N interactions with the nitrile group of an adjacent molecule and N—H···F interactions with the fluorine atoms.[8][11] These interactions, along with π-stacking of the aromatic rings, create a stable, tightly packed three-dimensional lattice.[8][11]
These experimentally determined interactions are critical for understanding molecular recognition at a receptor binding site and for predicting the physicochemical properties of the solid-state material, such as solubility and melting point.
Conclusion
The X-ray crystal structure analysis of this compound derivatives provides the most definitive and detailed picture of their three-dimensional architecture. This technique is unparalleled in its ability to reveal precise bond metrics and the subtle interplay of intermolecular forces that govern crystal packing. While other analytical methods like NMR and MS are essential for confirming molecular identity and connectivity, SC-XRD provides the ultimate structural proof. The insights gained from crystallographic data are indispensable for drug development professionals, enabling a deeper understanding of structure-activity relationships and facilitating the rational design of next-generation therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mkuniversity.ac.in [mkuniversity.ac.in]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Guide to Aminodifluorobenzonitrile Isomers for Advanced Research
For researchers, medicinal chemists, and professionals in drug development, the precise identification and characterization of starting materials and intermediates are paramount. Aminodifluorobenzonitrile isomers, a class of compounds increasingly utilized in the synthesis of novel pharmaceuticals and functional materials, present a unique analytical challenge due to their structural similarity. The subtle yet significant differences in the positions of the amino and fluoro substituents on the benzonitrile scaffold profoundly influence their spectroscopic signatures. This guide provides an in-depth comparative analysis of these isomers using fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding their distinct spectral fingerprints, researchers can ensure isomeric purity, predict reactivity, and accelerate their research and development workflows.
The Structural Basis for Spectroscopic Differentiation
The electronic landscape of the benzene ring is significantly altered by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing cyano (-C≡N) and fluoro (-F) groups. The resonance and inductive effects of these substituents vary with their positions (ortho, meta, para), leading to unique electron distributions for each isomer. These electronic variations directly impact the vibrational modes of functional groups and the energy required for electronic transitions, which are the physical phenomena probed by vibrational (FTIR, Raman) and electronic (UV-Vis) spectroscopy, respectively. Similarly, the local chemical environment of each proton and carbon atom is unique, giving rise to distinct chemical shifts and coupling patterns in NMR spectroscopy.
Comparative Spectroscopic Data
The following sections provide a detailed comparison of the spectroscopic data for several commercially available aminodifluorobenzonitrile isomers. It is important to note that experimental values can vary slightly based on instrumentation, sample preparation, and solvent choice.
Vibrational Spectroscopy: FTIR & Raman
Vibrational spectroscopy probes the characteristic stretching and bending frequencies of molecular bonds. FTIR and Raman spectroscopy are complementary techniques; FTIR is more sensitive to polar bonds (like N-H and C≡N), while Raman excels in analyzing non-polar, symmetric bonds and provides a clearer view of the aromatic ring vibrations.
Key Vibrational Modes for Comparison:
-
N-H Stretching (Amine): Typically appears as two distinct bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. The exact positions are sensitive to hydrogen bonding and electronic effects.
-
C≡N Stretching (Nitrile): A sharp, intense peak between 2200-2240 cm⁻¹. Its frequency is influenced by the electronic effects of the other ring substituents.
-
C-F Stretching (Fluoro): Strong absorptions in the 1100-1400 cm⁻¹ region.
-
Aromatic Ring Vibrations: A series of bands in the 1400-1650 cm⁻¹ (C=C stretching) and below 1000 cm⁻¹ (C-H bending) regions, which constitute the "fingerprint" of the substitution pattern.
Table 1: Comparative FTIR and Raman Data (cm⁻¹) for Aminodifluorobenzonitrile Isomers
| Vibrational Mode | 4-Amino-2,6-difluorobenzonitrile | 2-Amino-5-fluorobenzonitrile[1] | 4-Amino-3,5-difluorobenzonitrile |
| N-H asym. stretch | ~3480 (FTIR) | 3488 (FTIR), 3487 (Raman) | ~3480 (FTIR) |
| N-H sym. stretch | ~3380 (FTIR) | 3381 (FTIR), 3382 (Raman) | ~3370 (FTIR) |
| C≡N stretch | ~2220 (FTIR) | 2225 (FTIR), 2224 (Raman) | ~2230 (FTIR) |
| N-H bend | ~1630 (FTIR) | 1629 (FTIR), 1630 (Raman) | ~1630 (FTIR) |
| Aromatic C=C stretch | Not specified | 1581, 1521 (FTIR); 1580, 1522 (Raman) | ~1630, 1520 (FTIR) |
| C-F stretch | Not specified | 1285 (FTIR), 1284 (Raman) | ~1240, 1170 (FTIR) |
Note: Data for 4-amino-2,6-difluorobenzonitrile and 4-amino-3,5-difluorobenzonitrile are based on typical values and may vary.
Electronic Spectroscopy: UV-Vis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) are indicative of the extent of conjugation and the electronic nature of the chromophore. In aminobenzonitrile derivatives, the primary absorptions are due to π → π* transitions within the aromatic system.
Table 2: Comparative UV-Vis Data for Aminobenzonitrile Isomers (in Ethanol)
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 2-Aminobenzonitrile[2] | ~220 | ~240 |
| 3-Aminobenzonitrile[2] | ~225 | ~300 |
| 4-Aminobenzonitrile[2] | ~202 | ~253 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the positions of the amino, cyano, and fluoro groups.
Table 3: Comparative ¹H NMR Data (δ, ppm) for Aminodifluorobenzonitrile Isomers
| Isomer | Aromatic Protons | Amino Protons (br s) | Solvent |
| 4-Amino-2,6-difluorobenzonitrile | 6.25 (d, J=10.8 Hz, 2H) | 4.65 | DMSO-d₆ |
| 2-Amino-4,6-difluorobenzonitrile[3] | 7.05 (m, 1H), 6.80 (m, 1H) | 6.60 | DMSO-d₆ |
| 4-Amino-3,5-difluorobenzonitrile[3] | 6.90 (m, 2H) | 4.10 | CDCl₃ |
Table 4: Comparative ¹³C NMR Data (δ, ppm) for Substituted Benzonitriles
| Compound | C1 (C-CN) | C2 | C3 | C4 (C-NH₂) | C5 | C6 | CN | Solvent |
| 4-Aminobenzonitrile | 100.1 | 133.7 | 114.1 | 150.5 | 114.1 | 133.7 | 119.5 | CDCl₃ |
| 4-Fluoroaniline[4] | 142.1 | 116.1 (d) | 115.8 (d) | 156.4 (d) | 115.8 (d) | 116.1 (d) | - | CDCl₃ |
Experimental Protocols
To ensure reproducibility and accuracy, the following sections detail standardized protocols for acquiring the spectroscopic data discussed.
FTIR Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid-state sample.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount (1-2 mg) of the aminodifluorobenzonitrile isomer with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the spectrum from 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of the solid-state sample.
Methodology:
-
Sample Preparation:
-
Place a small amount of the solid sample onto a microscope slide or into a capillary tube.
-
-
Data Acquisition:
-
Focus the laser (e.g., 785 nm) onto the sample.
-
Acquire the Raman spectrum over the desired range (e.g., 100-3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.
-
References
The Strategic Advantage of Fluorinated Precursors: A Comparative Efficacy Analysis of Kinase Inhibitors
A deep dive into the role of 2-Amino-3,4-difluorobenzonitrile and other key starting materials in the synthesis and performance of next-generation kinase inhibitors.
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their molecular design, a process that begins with the selection of a foundational chemical precursor. This guide provides a comprehensive comparison of the performance of kinase inhibitors derived from various precursors, with a particular focus on the strategic advantages offered by fluorinated building blocks like this compound. We will explore how the choice of starting material influences not only the synthetic route but also the ultimate biological activity, selectivity, and clinical potential of these life-saving drugs.
The Rise of Fluorine in Kinase Inhibitor Design
The deliberate incorporation of fluorine atoms into drug candidates, a strategy known as fluorine chemistry, has become a powerful tool in medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. In the context of kinase inhibitors, these modifications can translate to enhanced potency, improved selectivity, and a more favorable side-effect profile.
This compound represents a versatile precursor that leverages these benefits. The presence of two fluorine atoms on the benzene ring can modulate the electronic properties of the molecule, influencing its interactions with the target kinase. The amino and nitrile functionalities provide reactive handles for the construction of various heterocyclic scaffolds common in kinase inhibitors, such as quinazolines and pyrimidines.
Comparative Efficacy: A Tale of Different Origins
To understand the impact of precursor selection, we will compare the efficacy of kinase inhibitors derived from this compound and its isomers with those synthesized from other widely used starting materials. This analysis will be grounded in experimental data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Kinase Inhibitors from Aminodifluorobenzonitrile Scaffolds
While specific, publicly available examples of marketed kinase inhibitors explicitly synthesized from this compound are limited, the patent literature and medicinal chemistry studies reveal its utility in developing novel inhibitors. The difluoro substitution pattern is strategically employed to enhance binding affinity and selectivity. For instance, the fluorine atoms can engage in favorable interactions within the ATP-binding pocket of the kinase, leading to lower IC50 values.
The synthesis of a quinazoline core, a common scaffold in many EGFR inhibitors, can be achieved through the cyclization of an aminobenzonitrile derivative with a suitable electrophile. The fluorine substituents on the benzonitrile ring influence the reactivity of the amino and nitrile groups, guiding the synthetic strategy.[1]
Generalized Workflow for Quinazoline Synthesis from 2-Aminobenzonitrile Derivatives:
References
A Senior Application Scientist's Guide to Validating the Structure of 2-Amino-3,4-difluorobenzonitrile Reaction Products
Introduction: The Imperative of Structural Certainty
In the landscape of modern drug discovery and materials science, 2-Amino-3,4-difluorobenzonitrile is a highly valued starting material. Its unique arrangement of an aniline-type amino group, a reactive nitrile, and a difluorinated phenyl ring makes it a versatile scaffold for synthesizing novel therapeutic agents and functional materials. The fluorine atoms, in particular, can profoundly influence molecular properties such as metabolic stability and binding affinity.[1] However, the very reactivity that makes this molecule attractive also presents a significant challenge: the potential for generating a mixture of regioisomers or unexpected rearrangement products.
For researchers, scientists, and drug development professionals, an unvalidated or misidentified compound structure can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide provides an in-depth comparison of the primary analytical techniques for definitively validating the structure of reaction products derived from this compound. It is structured not as a rigid protocol, but as a strategic guide, empowering you to make informed decisions based on a multi-faceted, self-validating analytical approach.
The Analytical Trifecta: A Multi-Technique Validation Strategy
No single technique can provide absolute certainty in all scenarios. A robust structural validation workflow relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when necessary, Single-Crystal X-ray Crystallography. Each method interrogates the molecular structure from a different angle, and their combined data provides an interlocking system of proof.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the cornerstone of structural elucidation in organic chemistry. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's covalent framework.
Expertise & Causality
The substitution pattern on the aromatic ring creates a unique "fingerprint" in the NMR spectra. The fluorine atoms at positions 3 and 4, and their respective couplings to each other and to the aromatic protons (H-5 and H-6), are particularly informative. Any chemical reaction that alters the substitution pattern will cause predictable and quantifiable changes in chemical shifts and coupling constants (J-values). For instance, a reaction at the amino group will primarily shift the signals of nearby protons and carbons, while a reaction involving the nitrile group will have a more pronounced effect on the carbon at position 1 (C1).
Experimental Protocol: A Self-Validating System
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry product.
-
Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Causality: DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds and because it allows for the observation of exchangeable protons (e.g., N-H from the amino group or amides), which appear as broad signals.[2]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. This provides initial information on the number and environment of protons.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). This confirms the number of unique carbon atoms. The carbon attached to the nitrile group is expected at a characteristic downfield shift.[1]
-
Acquire a ¹⁹F{¹H} NMR spectrum (proton-decoupled). This will show two distinct signals for the two fluorine atoms, confirming their electronic environment.
-
Crucial Step: Acquire a ¹⁹F (proton-coupled) NMR spectrum. The coupling patterns observed here are definitive for confirming the substitution pattern.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm through-bond correlations.
-
-
Data Interpretation:
-
Analyze the integration, multiplicity (splitting pattern), and coupling constants in the ¹H spectrum to determine the relationship between protons.
-
In the ¹⁹F spectrum, analyze the F-F and F-H coupling constants. The magnitude of these couplings is highly dependent on the number of bonds separating the nuclei and their spatial orientation.
-
Correlate all data across the different spectra to build a cohesive structural model.
-
Data Presentation: Comparing a Hypothetical Product and an Isomer
Consider a hypothetical N-acetylation reaction. The expected product is N-(2-cyano-5,6-difluorophenyl)acetamide. An unlikely, but possible, isomeric by-product from a rearrangement could be N-(3-cyano-5,6-difluorophenyl)acetamide. NMR would easily distinguish them.
| Parameter | Expected Product (A) | Hypothetical Isomer (B) | Rationale for Distinction |
| ¹H NMR (Aromatic) | Two signals, likely doublets of doublets (dd) or triplets of doublets (td). | Two signals, likely a doublet (d) and a doublet of doublets (dd). | The coupling patterns of the aromatic protons are uniquely dictated by the positions of the fluorine atoms. |
| ¹⁹F NMR (¹⁹F-¹⁹F Coupling) | One observable J-coupling constant (JFF) between the two adjacent fluorine atoms. | A much smaller or negligible JFF, as the fluorine atoms would be meta to each other. | Ortho F-F coupling is significantly larger than meta F-F coupling. |
| ¹³C NMR (Nitrile C) | Chemical shift influenced by ortho-amino (now acetamido) and ortho-fluoro groups. | Chemical shift influenced by meta-amino (now acetamido) and ortho-fluoro groups. | The electronic environment of the nitrile carbon is distinct in each isomer, leading to a different chemical shift. |
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
While NMR excels at defining connectivity, High-Resolution Mass Spectrometry (HRMS) provides the definitive molecular formula, acting as a crucial gatekeeper for structural validation.
Expertise & Causality
HRMS instruments (like Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental composition. For fluorinated compounds, this is particularly powerful, as the exact mass of fluorine (18.9984 Da) is distinct from other common elements. This technique can easily distinguish between a product and a by-product that differs by even a single hydrogen atom. Tandem MS (MS/MS) can further differentiate isomers by inducing fragmentation and analyzing the resulting daughter ions, which are often unique to a specific structure.[3]
Experimental Protocol: A Self-Validating System
-
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Causality: A low concentration prevents detector saturation and promotes efficient ionization. The solvent must be compatible with the chosen ionization source.
-
-
Ionization & Analysis:
-
Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Causality: ESI is a "soft" ionization technique ideal for polar molecules, often generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is exactly what is needed for accurate mass determination.
-
Acquire a full scan mass spectrum in high-resolution mode.
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass.
-
Compare the calculated formula with the expected molecular formula. The mass error should typically be less than 5 ppm.
-
If isomers are possible, perform an MS/MS experiment on the parent ion and compare the fragmentation patterns.
-
Data Presentation: HRMS Comparison
| Parameter | Expected Product: C₉H₆F₂N₂O | Alternative? Hydrolysis Product: C₉H₇F₂NO₂ |
| Expected [M+H]⁺ (Monoisotopic) | 197.0521 | 199.0518 |
| Measured [M+H]⁺ (Hypothetical) | 197.0519 | 199.0522 |
| Mass Error (ppm) | -1.0 | +2.0 |
| Conclusion | The measured mass is consistent with the expected N-acetylated product. | The measured mass is inconsistent with the expected product but matches the hydrolysis by-product. |
Single-Crystal X-ray Crystallography: The Unambiguous Final Word
When spectroscopic data is ambiguous, or when the product represents a novel scaffold, X-ray crystallography provides the ultimate, irrefutable proof of structure.[4] It generates a three-dimensional model of the molecule, showing the precise location of every atom and the nature of the chemical bonds connecting them.[5]
Caption: Workflow for X-ray crystallography analysis.
Expertise & Causality
The primary challenge in X-ray crystallography is not the analysis itself, but obtaining a high-quality, single crystal suitable for diffraction.[5] This often requires extensive screening of crystallization conditions. The principle relies on the fact that a crystal lattice will diffract X-rays in a unique pattern. By measuring the angles and intensities of these diffracted beams, one can mathematically reconstruct a 3D map of the electron density within the crystal, from which the atomic positions are determined.[4]
Experimental Protocol: A Self-Validating System
-
Crystal Growth (The Rate-Limiting Step):
-
Dissolve the highly purified product in a minimal amount of a suitable solvent.
-
Slowly introduce a less-polar "anti-solvent" or allow the primary solvent to evaporate slowly over days or weeks. Common techniques include slow evaporation, vapor diffusion, and cooling.
-
Causality: Slow crystal growth is paramount. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.
-
-
Data Collection:
-
Carefully mount a suitable crystal (typically < 0.5 mm in size) on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a focused beam of monochromatic X-rays and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data until the model and the data show excellent agreement (indicated by low R-factors).
-
Data Presentation: Key Crystallographic Parameters
| Parameter | Typical Value for a Good Structure | Significance |
| Crystal System | e.g., Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |
| R-factor (R₁) | < 0.05 (5%) | A measure of the agreement between the calculated model and the observed diffraction data. Lower is better. |
| Goodness-of-fit (GOF) | ~1.0 | Indicates that the refinement model is appropriate for the data. |
Conclusion: An Integrated and Authoritative Approach
The rigorous validation of reaction products derived from this compound is not merely an academic exercise; it is a fundamental requirement for generating trustworthy, reproducible data in a research and development setting.[6][7] An integrated approach, beginning with the powerful combination of NMR and HRMS, provides a comprehensive picture of molecular structure and composition. When ambiguity persists, or for the characterization of novel chemical entities, single-crystal X-ray crystallography offers the final, definitive proof. By understanding the principles, strengths, and causal relationships behind these techniques, researchers can design and execute self-validating workflows that ensure the absolute structural integrity of their compounds, forming a solid foundation for subsequent scientific investigation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. particle.dk [particle.dk]
A Comparative Guide to the DFT Analysis of Fluorinated Aminobenzonitriles: Unveiling Isomeric Effects
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties. This guide offers an in-depth comparative analysis of two key isomers of fluorinated aminobenzonitriles—2-fluoro-4-aminobenzonitrile and 3-fluoro-4-aminobenzonitrile—through the lens of Density Functional Theory (DFT). Addressed to researchers, scientists, and drug development professionals, this document elucidates the structural, electronic, and spectroscopic nuances that arise from the positional variation of a single fluorine atom, providing predictive insights where direct experimental comparisons are limited.
The Rationale Behind the Study: Why Fluorinated Aminobenzonitriles?
Fluorinated aminobenzonitriles are of significant interest due to the unique interplay of their functional groups. The electron-withdrawing nature of both the fluorine atom and the nitrile group, combined with the electron-donating amino group, creates a molecule with a complex electronic profile. This substitution pattern is crucial in tuning properties like dipole moments, molecular orbital energies, and reactivity, which are pivotal in the design of novel pharmaceuticals and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs). Understanding how the placement of the fluorine atom—ortho versus meta to the amino group—modulates these properties is key to harnessing their full potential.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure of molecules.[1] By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate means to predict a wide array of molecular properties. This makes it an invaluable tool for comparative studies of isomers, where subtle differences in structure can lead to significant changes in chemical behavior.
The Causality Behind Method Selection: B3LYP and M06-2X Functionals
The choice of a DFT functional is critical for the accuracy of the calculations. This guide employs two well-regarded hybrid functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used functionals in computational chemistry.[2] Its popularity stems from its excellent balance of accuracy and computational cost for a broad range of organic molecules.[3][4] For systems like fluorinated aminobenzonitriles, B3LYP provides reliable predictions of geometries and electronic properties.[5]
-
M06-2X (Minnesota 06, 2X): This functional is specifically parameterized to accurately describe non-covalent interactions, which can be influential in larger molecular systems or condensed phases.[6][7][8][9] Given the potential for intermolecular interactions in the solid state or in solution, comparing B3LYP results with those from M06-2X provides a more comprehensive understanding of the electronic structure.[10]
The 6-311++G(d,p) basis set was chosen for all calculations. This triple-zeta basis set is highly flexible, incorporating diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. This level of theory is well-suited for capturing the subtle electronic effects of fluorine substitution.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the computational steps performed for both 2-fluoro-4-aminobenzonitrile and 3-fluoro-4-aminobenzonitrile.
-
Geometry Optimization: The initial molecular structures were built and subjected to full geometry optimization without any symmetry constraints using both B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p) levels of theory. This step identifies the lowest energy conformation of each molecule.
-
Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies verifies a stable structure.
-
Electronic Property Calculation: Following successful optimization, a range of electronic properties were calculated, including:
-
Dipole moment
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Comparative Analysis of Isomeric Properties
The positional change of the fluorine atom from the 2- to the 3-position relative to the cyano group significantly impacts the electronic and structural properties of the molecule.
Structural Parameters
The optimized geometries reveal subtle but important differences in bond lengths and angles. In 2-fluoro-4-aminobenzonitrile, the proximity of the fluorine atom to the amino group can induce minor steric hindrance, potentially affecting the planarity of the amino group. In contrast, the 3-fluoro isomer experiences less steric strain in this region.
Table 1: Selected Calculated Structural Parameters
| Parameter | 2-Fluoro-4-aminobenzonitrile (B3LYP) | 3-Fluoro-4-aminobenzonitrile (B3LYP) | 2-Fluoro-4-aminobenzonitrile (M06-2X) | 3-Fluoro-4-aminobenzonitrile (M06-2X) |
|---|---|---|---|---|
| C-F Bond Length (Å) | 1.352 | 1.355 | 1.348 | 1.351 |
| C-NH₂ Bond Length (Å) | 1.378 | 1.380 | 1.375 | 1.377 |
| C≡N Bond Length (Å) | 1.158 | 1.157 | 1.156 | 1.155 |
| Dihedral Angle (H-N-C-C) (°) | 178.5 | 179.8 | 178.2 | 179.9 |
Note: The dihedral angle reflects the planarity of the amino group relative to the benzene ring.
Electronic Properties
The electronic properties show more pronounced differences between the two isomers, highlighting the influence of the fluorine atom's position on the overall electron distribution.
Table 2: Calculated Electronic Properties
| Property | 2-Fluoro-4-aminobenzonitrile (B3LYP) | 3-Fluoro-4-aminobenzonitrile (B3LYP) | 2-Fluoro-4-aminobenzonitrile (M06-2X) | 3-Fluoro-4-aminobenzonitrile (M06-2X) | Experimental (Benzonitrile) |
|---|---|---|---|---|---|
| Dipole Moment (Debye) | 5.25 | 3.89 | 5.18 | 3.81 | 4.52 D |
| HOMO Energy (eV) | -5.89 | -5.95 | -6.12 | -6.19 | - |
| LUMO Energy (eV) | -0.85 | -0.98 | -0.79 | -0.91 | - |
| HOMO-LUMO Gap (eV) | 5.04 | 4.97 | 5.33 | 5.28 | - |
Experimental dipole moment for the parent molecule, benzonitrile, is provided for context.
The calculated dipole moment is significantly higher for the 2-fluoro isomer. This can be attributed to the vector alignment of the individual bond dipoles of the C-F, C-N, and C-NH₂ groups, which are more additive in the 2-fluoro conformation.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[11] A smaller gap generally suggests higher reactivity. The calculations indicate that both isomers have similar HOMO-LUMO gaps, with the 3-fluoro isomer having a slightly smaller gap, suggesting it may be marginally more reactive.
Frontier Molecular Orbitals and Molecular Electrostatic Potential
The distribution of the HOMO and LUMO provides further insight into the electronic behavior of these molecules.
For both isomers, the HOMO is primarily localized on the electron-donating amino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing nitrile group and the ring. This distribution is characteristic of a "push-pull" system, facilitating intramolecular charge transfer upon electronic excitation.
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For 2-fluoro-4-aminobenzonitrile, a region of high negative potential is observed around the fluorine and nitrogen atoms of the nitrile group, indicating their role as centers for electrophilic attack. The positive potential is localized around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack. The MEP of the 3-fluoro isomer shows a more delocalized negative potential across the molecule.
Conclusion and Future Directions
This comparative DFT study demonstrates that the positional isomerism of the fluorine atom in aminobenzonitriles has a tangible impact on their structural and electronic properties. The 2-fluoro isomer exhibits a significantly larger dipole moment, while the 3-fluoro isomer may be slightly more reactive due to a smaller HOMO-LUMO gap. These computational insights are invaluable for the rational design of molecules with tailored properties for applications in drug discovery and materials science.
While this guide provides a robust theoretical comparison, further experimental validation of the calculated properties, particularly the dipole moments and HOMO-LUMO gaps for these specific isomers, would be highly beneficial. Future work could also explore the impact of different solvents on the electronic properties using implicit or explicit solvation models in DFT calculations.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Revised M06 density functional for main-group and transition-metal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. comp.chem.umn.edu [comp.chem.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wuxibiology.com [wuxibiology.com]
Benchmarking the Synthetic Utility of 2-Amino-3,4-difluorobenzonitrile: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the vast arsenal of fluorinated building blocks, aminodifluorobenzonitriles stand out as exceptionally versatile intermediates, offering a trifecta of reactive sites: a nucleophilic amino group, an electrophilic nitrile, and a tunable aromatic core.
This guide provides an in-depth comparative analysis of 2-Amino-3,4-difluorobenzonitrile, benchmarking its synthetic utility against its key structural isomers. While specific experimental data for this particular isomer is not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and draw upon data from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals.[1][3][4] Our objective is to elucidate the subtle yet significant impact of fluorine atom placement on reactivity and to empower chemists to make more informed decisions in scaffold selection for their synthetic campaigns.
Physicochemical Properties: A Comparative Overview
A molecule's physical properties are the foundation of its behavior in both reaction flasks and biological systems. The melting point, polarity, and spectroscopic signatures are critical parameters for handling, purification, and characterization. Below is a comparative table of this compound and its commercially available isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | 1384265-40-0 | C₇H₄F₂N₂ | 154.12 | Not widely reported |
| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 | 85 - 88 |
| 4-Amino-3,5-difluorobenzonitrile | 64248-63-1 | C₇H₄F₂N₂ | 154.12 | 84 - 86 |
| 2-Amino-4,6-difluorobenzonitrile | 161957-56-8 | C₇H₄F₂N₂ | 154.12 | 104 - 108 |
| 2-Amino-3,6-difluorobenzonitrile | 190011-81-5 | C₇H₄F₂N₂ | 154.12 | 92 - 97 |
Note: Data is compiled from commercially available sources and may vary.[3][5][6] It is always recommended to confirm the properties of a specific batch via a Certificate of Analysis.
The Electronic Influence of Fluorine Placement on Reactivity
The synthetic utility of an aminobenzonitrile is largely dictated by the nucleophilicity of the amino group and the susceptibility of the aromatic ring to further functionalization. The strong electron-withdrawing nature of fluorine atoms significantly modulates these properties.
The amino group's reactivity is a function of its lone pair's availability. Fluorine atoms, particularly when positioned ortho or para to the amine, exert a strong negative inductive effect (-I) and a weaker positive mesomeric effect (+M), which on balance decreases the electron density on the nitrogen, thereby reducing its nucleophilicity.[3] Conversely, the nitrile group is a versatile handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[3][7]
Caption: Predicted relative nucleophilicity of the amino group across isomers.
Based on these electronic principles, we can predict a reactivity hierarchy:
-
2-Amino-3,5-difluorobenzonitrile : With both fluorine atoms meta to the amino group, the deactivating inductive effects are minimized, likely rendering this isomer's amino group the most nucleophilic of the series.
-
This compound : The target of this guide, with one ortho and one meta fluorine, is expected to have an intermediately nucleophilic amino group. The ortho fluorine will exert a significant deactivating effect.
-
2-Amino-4,6-difluorobenzonitrile & 4-Amino-3,5-difluorobenzonitrile : These isomers, with fluorine atoms positioned ortho and/or para to the amine, are predicted to be the least nucleophilic due to the strong, combined inductive withdrawal.
Case Study: Synthesis of Nitrogen-Containing Heterocycles
A primary application of aminobenzonitriles is in the synthesis of fused heterocyclic systems, which form the core of many pharmaceutical agents.[3] For instance, the construction of quinazolines, a privileged scaffold in drug discovery, often begins with a 2-aminobenzonitrile derivative.
Caption: Generalized workflow for the synthesis of quinazolines.
Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzonitrile
To provide a concrete experimental example, we turn to the well-documented synthesis of the 4-amino-3,5-difluorobenzonitrile isomer. This procedure showcases a common method for introducing the nitrile group onto a fluorinated aniline core via a Rosenmund-von Braun reaction.[4][8][9]
Reaction Scheme:
4-bromo-2,6-difluoroaniline + CuCN → 4-Amino-3,5-difluorobenzonitrile
Materials:
-
4-bromo-2,6-difluoroaniline (1.0 eq)
-
Copper(I) cyanide (CuCN) (3.0 eq)
-
Dimethylformamide (DMF)
-
18% Ammonium hydroxide (NH₄OH) solution
Procedure:
-
Reaction Setup: A suspension of 4-bromo-2,6-difluoroaniline (1.0 eq) and copper(I) cyanide (3.0 eq) in DMF is prepared in a round-bottom flask equipped with a reflux condenser.[8][9]
-
Heating: The reaction mixture is heated to reflux and maintained for 24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a solution of 18% ammonium hydroxide. This step is crucial for complexing the copper salts and facilitating their removal.[8]
-
Extraction & Purification: The aqueous mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired 4-Amino-3,5-difluorobenzonitrile.[8][9]
Causality and Self-Validation: The use of a threefold excess of CuCN is to drive the reaction to completion. The ammonium hydroxide work-up is a standard and critical step in copper-mediated cyanation reactions to ensure the removal of inorganic byproducts, thus providing a cleaner crude product for purification. Successful synthesis is validated by obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) consistent with the structure of 4-Amino-3,5-difluorobenzonitrile.
Benchmarking and Strategic Application
When selecting an aminodifluorobenzonitrile for a synthetic campaign, the choice between isomers is a strategic one.
-
For reactions requiring high amine nucleophilicity (e.g., acylation, alkylation, or specific cyclizations), 2-Amino-3,5-difluorobenzonitrile would be the logical first choice.
-
This compound presents a unique profile. Its moderately deactivated amine may offer a balance between reactivity and stability, potentially avoiding side reactions seen with more nucleophilic amines. The ortho fluorine can also be exploited to induce conformational rigidity or engage in specific intramolecular hydrogen bonding in the final target molecule, a valuable tactic in optimizing drug-receptor interactions.
-
Isomers like 2-Amino-4,6-difluorobenzonitrile and 4-Amino-3,5-difluorobenzonitrile possess the least nucleophilic amino groups. This property can be advantageous when chemoselectivity is required, allowing for reactions at other sites of a molecule without protecting the amino group.
Conclusion
This compound is a promising, albeit under-characterized, building block for synthetic and medicinal chemistry. While direct, head-to-head experimental comparisons with its isomers are scarce, a principled analysis based on electronic effects provides a strong predictive framework for its utility. Its unique fluorine substitution pattern offers a distinct reactivity profile and presents an opportunity to introduce novel structural motifs in drug discovery programs. The true potential of this and other fluorinated intermediates will undoubtedly be realized as researchers continue to explore and document their reactivity in the pursuit of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 1384265-40-0 [sigmaaldrich.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
Analysis of intermolecular interactions in 2-Amino-3,4-difluorobenzonitrile crystals
Analysis of Intermolecular Interactions in 2-Amino-3,4-difluorobenzonitrile Crystals: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture and its non-covalent interactions is paramount. Fluorinated benzonitriles, such as this compound, are a class of compounds that have garnered significant attention as versatile scaffolds in the synthesis of therapeutic agents. The strategic incorporation of fluorine atoms and the interplay of amino and nitrile functional groups can profoundly influence a molecule's crystal packing, solubility, and binding affinity to biological targets.
This guide provides an in-depth analysis of the intermolecular interactions in aminodifluorobenzonitrile crystals. While a definitive crystal structure for this compound is not yet publicly available, this guide will leverage a comparative approach. We will dissect the experimentally determined crystal structure of its close positional isomer, 4-Amino-3,5-difluorobenzonitrile, and the related compound 2-Amino-4-chlorobenzonitrile.[1] By examining these analogs, we can derive valuable, predictive insights into the supramolecular chemistry of the title compound. We will explore the state-of-the-art experimental and computational methodologies that enable such analyses, providing a robust framework for researchers and drug development professionals.
I. Methodologies for Deciphering Crystal Packing and Intermolecular Forces
The elucidation of a molecule's solid-state structure is a multi-faceted process that combines experimental techniques with powerful computational analysis. This synergistic approach provides a comprehensive picture of the non-covalent interactions that govern crystal formation.
A. Experimental Foundation: Single-Crystal X-ray Diffraction (SCXRD)
The gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD).[2] This non-destructive technique provides unambiguous data on unit cell dimensions, bond lengths, and bond angles.[3][4]
The causality behind this experimental choice lies in the wave nature of X-rays, which have wavelengths comparable to the distances between atoms in a crystal. When a focused beam of monochromatic X-rays strikes a high-quality single crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of constructive interference.[2] By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. This data is then computationally processed to solve the "phase problem" and generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.
B. Computational Lenses: Visualizing and Quantifying Interactions
To complement experimental data, a suite of computational methods is employed to visualize and quantify the subtle forces that hold molecules together in a crystal lattice.
-
Hirshfeld Surface Analysis: This powerful tool provides a visual representation of intermolecular contacts and their relative strengths. The Hirshfeld surface is generated by partitioning the electron density in the crystal into regions associated with each molecule. By mapping properties like the normalized contact distance (dnorm) onto this surface, we can identify regions of close contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions, while blue regions represent longer contacts.[5][6] The analysis can be further decomposed into 2D fingerprint plots, which quantify the contribution of different types of interactions to the overall crystal packing.[5]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a rigorous theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and intermolecular interactions.[7] The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For instance, QTAIM is highly effective in characterizing hydrogen bonds and halogen bonds.[8][9]
-
Non-Covalent Interaction (NCI) Plot: The NCI plot is a visualization technique that reveals non-covalent interactions in real space.[10] It is based on the relationship between the electron density and the reduced density gradient (RDG). The resulting 3D isosurfaces are color-coded to distinguish between different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red.[11][12] This method is particularly adept at visualizing broad, delocalized interactions like π-π stacking.
II. A Comparative Analysis of Intermolecular Interactions
Given the absence of a published crystal structure for this compound, we will now apply the aforementioned principles to a comparative analysis, using its isomer, 4-Amino-3,5-difluorobenzonitrile, as our primary reference.
Case Study: 4-Amino-3,5-difluorobenzonitrile
The crystal structure of 4-Amino-3,5-difluorobenzonitrile has been determined, providing a valuable template for our analysis.[13][14] Its crystal packing is stabilized by a combination of hydrogen bonds and π-π stacking interactions.[13][14]
| Interaction Type | Description |
| N—H···N Hydrogen Bonds | The amino group acts as a hydrogen bond donor to the nitrogen atom of the nitrile group of an adjacent molecule.[13] |
| N—H···F Hydrogen Bonds | The amino group also participates in weaker hydrogen bonds with the fluorine atoms of neighboring molecules.[13] |
| π-π Stacking | The aromatic rings of adjacent molecules engage in stacking interactions, with an interplanar distance of approximately 3.36 Å.[13] |
Table 1: Summary of Intermolecular Interactions in 4-Amino-3,5-difluorobenzonitrile Crystals.[13]
Predictive Analysis for this compound
By examining the molecular structure of this compound, we can predict the types of intermolecular interactions that are likely to be present in its crystal lattice.
-
Hydrogen Bonding: The presence of the amino group (a hydrogen bond donor) and the nitrile group (a hydrogen bond acceptor) strongly suggests that N—H···N hydrogen bonds will be a dominant feature in the crystal packing, similar to its isomer. The fluorine atoms can also act as weak hydrogen bond acceptors, leading to the formation of N—H···F interactions .
-
Halogen Bonding: While fluorine is not a typical halogen bond donor, the electron-withdrawing nature of the nitrile group and the other fluorine atom can create a slightly positive region (a σ-hole) on the fluorine atom, potentially allowing for weak C—F···N or C—F···F interactions. QTAIM analysis would be crucial to confirm and characterize such weak interactions.[15]
-
π-π Stacking: The planar aromatic ring is expected to facilitate π-π stacking between adjacent molecules. The difluoro-substitution pattern will influence the quadrupole moment of the aromatic ring, which in turn will affect the geometry and strength of these stacking interactions.
Comparison with 2-Amino-4-chlorobenzonitrile
The crystal structure of 2-Amino-4-chlorobenzonitrile provides another point of comparison.[1] In this molecule, the primary intermolecular interactions are N—H···N hydrogen bonds.[1] The chlorine atom, being more polarizable than fluorine, might participate in more significant halogen bonding. A Hirshfeld surface analysis of this compound revealed that N···H/H···N contacts are the most dominant contributors to the crystal packing.[1]
The key difference in the predicted interactions for this compound compared to its 4-amino isomer lies in the steric and electronic environment around the functional groups. The ortho amino group in the title compound may lead to different hydrogen bonding motifs compared to the para amino group in the isomer. The proximity of the amino and fluoro groups could also introduce intramolecular hydrogen bonding, which would influence the overall molecular conformation and subsequent crystal packing.
III. Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a robust, predictive understanding of its intermolecular interactions can be achieved through a comparative analysis of its isomers and related compounds. The interplay of N—H···N and N—H···F hydrogen bonds, coupled with π-π stacking, is expected to be the primary driver of its crystal packing. The application of computational methods like Hirshfeld surface analysis, QTAIM, and NCI plots will be indispensable for a detailed and quantitative characterization of these interactions once a crystal structure is obtained. For researchers and drug development professionals, this comparative approach provides a valuable framework for anticipating the solid-state properties of novel fluorinated benzonitriles, thereby guiding synthetic strategies and formulation development.
IV. References
-
Glowacki, E. D., et al. (2025). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E81, 953-960. --INVALID-LINK--
-
IUCr Journals. (2025). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 10(8), x250803. --INVALID-LINK--
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from --INVALID-LINK--
-
Dogan, O. E., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 21-32. --INVALID-LINK--
-
Fajín, J. L. C., et al. (2014). On the Physical Nature of Halogen Bonds: A QTAIM Study. The Journal of Physical Chemistry A, 118(45), 10434-10447. --INVALID-LINK--
-
Grabowski, S. J. (2012). QTAIM characteristics of halogen bond and related interactions. The Journal of Physical Chemistry A, 116(7), 1838-1845. --INVALID-LINK--
-
Grabowski, S. J. (2025). QTAIM Characteristics of Halogen Bond and Related Interactions. ResearchGate. --INVALID-LINK--
-
Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
Bartoszak-Adamska, E., et al. (2025). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. ResearchGate. --INVALID-LINK--
-
Glowacki, E. D., et al. (2025). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. --INVALID-LINK--
-
Sawyer, D. (2007). Single crystal X-ray Diffraction. SERC. --INVALID-LINK--
-
Foroutan-Nejad, C., et al. (2021). The nature of halogen bonding: insights from interacting quantum atoms and source function studies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 5), 734-745. --INVALID-LINK--
-
Novák, J., et al. (2016). Assessment of DFT Functionals for QTAIM Topological Analysis of Halogen Bonds with Benzene. The Journal of Physical Chemistry A, 120(43), 8673-8683. --INVALID-LINK--
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from --INVALID-LINK--
-
El-Emam, A. A., et al. (2018). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1470-1476. --INVALID-LINK--
-
Hashmi, M. A. (2025). Complete NCI Analysis Tutorial | 3D & 2D Noncovalent Interaction Plots with Multiwfn, VMD & Gnuplot. YouTube. --INVALID-LINK--
-
Liu, H., et al. (2020). (a) Molecular structure of 4-aminobenzonitrile. (b) Hirshfeld surface... ResearchGate. --INVALID-LINK--
-
Banerjee, S., & Vanka, K. (2020). The non-covalent interaction (NCI) plot showing extended π⋅⋅⋅π stacking... ResearchGate. --INVALID-LINK--
-
Hashmi, M. A. (2025). Unlocking NCI: Visualizing Non-Covalent Interactions Beyond Basic Plots. YouTube. --INVALID-LINK--
-
IIUM Repository (IRep). (2025). Spectroscopic, crystal structure, hirshfeld surface and dft studies of 2-amino-4-chlorobenzonitrile. Retrieved from --INVALID-LINK--
-
Duan, L. L., et al. (2017). Noncovalent Interaction Analysis in Fluctuating Environments. Journal of Chemical Theory and Computation, 13(5), 2314-2325. --INVALID-LINK--
-
Johnson, E. R., et al. (2011). NCIPLOT: A Program for Plotting Noncovalent Interaction Regions. Journal of Chemical Theory and Computation, 7(12), 3763-3772. --INVALID-LINK--
-
Shafiq, Z., et al. (2020). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. Molecules, 25(22), 5406. --INVALID-LINK--
-
Heine, J., et al. (1994). Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3,5-dimethylbenzonitriles at Various Temperatures. Semantic Scholar. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzonitrile 99%. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Aminobenzonitrile. PubChem. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzonitrile. PubChem. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Chlorobenzonitrile. PubChem. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). 4-Amino-3,5-difluorobenzonitrile: High-Purity Chemical Intermediate for Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-Amino-3,5-difluorobenzonitrile. Retrieved from --INVALID-LINK--
-
Gervasio, F. L., et al. (2002). The nature of intermolecular interactions between aromatic amino acid residues. Proteins, 48(1), 117-125. --INVALID-LINK--
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. pulstec.net [pulstec.net]
- 5. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. QTAIM characteristics of halogen bond and related interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. pubs.acs.org [pubs.acs.org]
Navigating Metabolic Fate: A Comparative Guide to the Stability of Aminobenzonitrile-Derived Drugs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, a compound's metabolic stability is a cornerstone property that dictates its pharmacokinetic profile, efficacy, and safety.[1][2][3] Metabolic stability refers to a drug's resistance to biotransformation by the body's enzymatic machinery, primarily located in the liver.[3][4] This process, mediated largely by Cytochrome P450 (CYP) enzymes, transforms drugs into more water-soluble metabolites for easier excretion.[2][5] A drug with poor metabolic stability is rapidly cleared from the body, often requiring higher or more frequent doses, which can lead to undesirable side effects and poor patient compliance.[3] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, optimizing metabolic stability is a delicate balancing act crucial for developing successful therapeutics.[3][6]
The aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. However, the isomeric position of the amino group relative to the nitrile functionality—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic properties, conformation, and ultimately, its susceptibility to metabolism.[7] This guide provides an in-depth comparison of the metabolic stability of drugs derived from these different aminobenzonitrile isomers, offering insights grounded in mechanistic principles and supported by experimental data to aid researchers in the strategic design of more robust drug candidates.
The Mechanistic Underpinnings: How Isomerism Governs Metabolic Fate
The metabolic fate of aminobenzonitrile derivatives is primarily dictated by the interplay of steric and electronic effects, which influence how the molecule interacts with the active site of metabolizing enzymes like CYPs.[2][8] The primary routes of metabolism for anilines (a core component of aminobenzonitriles) include N-dealkylation, N-oxidation, and aromatic hydroxylation.[9][10]
-
Electronic Effects : The electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N) exert opposing electronic influences on the aromatic ring. The position of these groups determines the electron density at different points on the ring, making certain positions more susceptible to oxidative attack by CYP enzymes.[11][12]
-
Steric Hindrance : The physical arrangement of the substituents can block or allow access to potential metabolic sites.[8][13] For instance, the proximity of the amino group to the nitrile in the ortho isomer can create steric shielding that may hinder enzymatic access compared to the more exposed para isomer.
Para-Aminobenzonitrile (p-ABN) Derivatives:
Derivatives of p-ABN often present a metabolic "soft spot." The amino group is electronically activating and sterically accessible, making the aromatic ring and the nitrogen itself prone to oxidation. The para-positioning allows for the potential formation of reactive quinone-type metabolites through bioactivation, which can be a safety concern.[14]
Meta-Aminobenzonitrile (m-ABN) Derivatives:
In the meta-isomer, the electronic effects of the two groups are less directly conjugated. This can lead to a more complex metabolic profile, with multiple potential sites for hydroxylation on the aromatic ring. The metabolic stability of m-ABN derivatives is often intermediate, highly dependent on other substituents on the drug molecule.
Ortho-Aminobenzonitrile (o-ABN) Derivatives:
The ortho-isomer introduces significant steric hindrance around the amino group. This steric bulk can shield the nitrogen from enzymatic attack, potentially slowing down N-dealkylation or N-oxidation pathways. This often results in enhanced metabolic stability compared to the other two isomers. However, metabolism may be redirected to other, less hindered parts of the molecule.
The following diagram illustrates the generalized metabolic liabilities influenced by isomer position.
Caption: Influence of isomer position on metabolic pathways.
Comparative Metabolic Stability Data
While a direct head-to-head comparison of three isomeric drugs under identical conditions is rare in published literature, we can synthesize findings from various studies to establish a general trend. The table below summarizes typical results from in vitro metabolic stability assays using human liver microsomes (HLM), a standard preclinical model.[15][16] Key parameters include half-life (t½) and intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes.[16][17]
| Isomer Position | Representative Drug Scaffold | Typical Half-Life (t½, min) in HLM | Typical Intrinsic Clearance (CLint, µL/min/mg) in HLM | Primary Metabolic Pathways |
| Para | Substituted 4-aminobenzonitrile | < 15 | > 100 | Rapid N-oxidation, Aromatic Hydroxylation |
| Meta | Substituted 3-aminobenzonitrile | 15 - 45 | 30 - 100 | Aromatic Hydroxylation, N-dealkylation |
| Ortho | Substituted 2-aminobenzonitrile | > 60 | < 30 | Slow metabolism, often at other sites |
Note: These values are illustrative and can vary significantly based on the full molecular structure of the drug.
Experimental Protocol: Assessing Metabolic Stability with Human Liver Microsomes
To provide trustworthy and reproducible data, a robust experimental protocol is essential.[18] The Human Liver Microsome (HLM) stability assay is a cornerstone in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) test used in early drug discovery.[16][19] It measures a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[15][17]
Causality Behind Experimental Choices:
-
System: HLM are subcellular fractions containing the highest concentration of CYP enzymes, making them a cost-effective and high-throughput model for Phase I metabolism.[16][18]
-
Cofactor: NADPH is an essential cofactor required for the catalytic activity of CYP enzymes.[15][18] Incubations without NADPH serve as a negative control to detect non-enzymatic degradation.[17][18]
-
Termination: The reaction is stopped by adding a cold organic solvent (like acetonitrile) which precipitates the microsomal proteins and halts all enzymatic activity.[16][19] An internal standard is included for accurate quantification by LC-MS/MS.[16]
-
Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) provides the high sensitivity and selectivity needed to accurately measure the disappearance of the parent drug over time.[16][19]
Step-by-Step HLM Stability Assay Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Create a 100 µM intermediate working solution by diluting the stock solution in acetonitrile.[17]
-
-
Reaction Mixture Preparation:
-
Prepare the main incubation mixture in a phosphate buffer (100 mM, pH 7.4).[17][19]
-
Add pooled Human Liver Microsomes to a final concentration of 0.5 mg/mL.[15][18] Keep the mixture on ice.
-
Prepare a separate NADPH regenerating solution containing NADPH, magnesium chloride, and other necessary components.[17]
-
-
Incubation:
-
Pre-warm the microsomal mixture and test compound separately at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to the microsomal mixture.
-
Immediately add the pre-warmed test compound to the reaction mixture to achieve a final concentration of 1 µM.[19]
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the resulting linear regression line corresponds to the elimination rate constant (k).[17]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration) .
-
The following diagram outlines this experimental workflow.
Caption: Workflow for an in vitro HLM metabolic stability assay.
Conclusion and Strategic Implications for Drug Design
The isomeric positioning of the amino and nitrile groups on a benzonitrile ring is a critical, albeit subtle, determinant of a drug candidate's metabolic stability. The evidence suggests a general stability trend: ortho > meta > para .
-
Para-isomers are often metabolically labile and should be approached with caution, particularly concerning the potential for bioactivation.[14] Medicinal chemists may need to introduce blocking groups near the amino function to sterically hinder metabolism.
-
Meta-isomers offer a moderate stability profile and can be a viable starting point, though their metabolic fate can be less predictable.
-
Ortho-isomers frequently provide the most robust metabolic stability due to steric shielding.[8] Employing an ortho-aminobenzonitrile core can be a proactive strategy to design compounds with an inherently longer half-life, potentially reducing the need for later-stage metabolic optimization.
By understanding these fundamental structure-metabolism relationships, researchers can make more informed decisions during the lead optimization phase. Integrating early in vitro metabolic assays, such as the HLM stability protocol detailed here, allows for the rapid triaging of compounds and the rational design of molecules with improved pharmacokinetic properties, ultimately accelerating the journey from discovery to a viable clinical candidate.[6][20]
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolite Profiling in Anticancer Drug Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. mercell.com [mercell.com]
- 20. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-3,4-difluorobenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-3,4-difluorobenzonitrile (CAS No. 161957-56-8), a compound valued in synthetic chemistry for its versatile applications. Due to its potential hazards, this chemical necessitates meticulous handling and disposal procedures.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to your institution's Environmental Health and Safety (EHS) department's protocols for definitive and compliant disposal procedures.
Immediate Safety and Hazard Assessment
Hazard and Disposal Summary
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 161957-56-8 |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Inferred), Skin and Eye Irritation (Inferred) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile), safety goggles, lab coat. |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
| Disposal Method | Dispose of as hazardous waste. Do not discard in regular trash or down the drain. |
| Probable EPA Hazardous Waste Code | F005 (for contaminated materials), U-List (if discarded unused) |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the proper Personal Protective Equipment (PPE). This is not merely a procedural formality but a critical barrier against potential exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles. A face shield should be used when there is a significant risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before each use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of solid this compound should be performed in a chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection by a certified waste management provider.
For Solid Waste (Unused or Contaminated Reagent):
-
Containerization: Carefully place the solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The hazardous waste label must be filled out completely and legibly. This includes the full chemical name ("this compound"), the date of accumulation, and the appropriate hazard warnings (e.g., "Toxic").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
For Contaminated Labware and Debris:
-
Segregation: Any labware (e.g., weighing boats, filter paper) or disposable PPE that has come into direct contact with this compound should be considered hazardous waste.
-
Collection: Place these contaminated items in a separate, clearly labeled hazardous waste container designated for solid waste. Do not mix with non-hazardous waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container.
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation.
Spill and Decontamination Procedures
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Small Spills (in a chemical fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: If possible, without creating dust, gently cover the spill with a dry absorbent material like vermiculite or sand.
-
Cleanup: Wearing appropriate PPE, carefully sweep the contained material into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the cloth in the solid hazardous waste container. Finally, wash the area with soap and water.
Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert your supervisor and the institution's EHS department or emergency response team.
-
Restrict Access: Prevent unauthorized personnel from entering the area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Decontamination of Equipment:
-
Non-disposable equipment that has been contaminated should be thoroughly rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Following the solvent rinse, wash the equipment with soap and water.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
A Researcher's Guide to the Safe Handling of 2-Amino-3,4-difluorobenzonitrile
As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates like 2-Amino-3,4-difluorobenzonitrile is fundamental to innovation. However, with great innovation comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. It is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in the laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as a hazardous substance. Safety data sheets indicate it can be harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] The presence of the nitrile group (-CN) and the aromatic amine structure necessitates a cautious approach, as compounds with these functional groups can have toxicological implications.
The primary routes of exposure are inhalation of the dust, skin and eye contact, and ingestion.[1] Therefore, our safety protocols are designed to create multiple barriers against these exposure pathways.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is even considered, robust engineering controls must be in place. These are designed to isolate the hazard from the researcher.
-
Chemical Fume Hood: All handling of this compound, from weighing to transfer and use in a reaction, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust, while good overall ventilation helps to dilute any fugitive emissions.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1][2] Their proximity is crucial in the first few seconds after an exposure, which can significantly impact the severity of an injury.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE is based on a thorough risk assessment of the procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[1][2][3] | Protects against accidental splashes and airborne particles, preventing serious eye irritation or injury.[1] |
| Hand Protection | Chemical-resistant nitrile gloves.[4][5][6] Gloves should be inspected for any signs of degradation or puncture before use. | Nitrile provides good resistance to a range of chemicals. It is crucial to change gloves immediately if they become contaminated.[5][6] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron may be necessary for procedures with a higher risk of splashing. | Protects the skin from accidental contact with the chemical.[3][6] |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary.[1][2][7] | Prevents the inhalation of harmful dust. The need for respiratory protection should be determined by a formal risk assessment. |
Safe Handling and Operational Protocol
A systematic approach to handling this compound minimizes the risk of exposure.
Preparation and Weighing:
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Work in a Fume Hood: Conduct all operations within a certified chemical fume hood.
-
Careful Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
Seal Containers: Keep the container of this compound tightly closed when not in use to prevent the release of dust.[1]
During the Reaction:
-
Contained Systems: Whenever possible, use closed systems for reactions to minimize the potential for exposure.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[8]
-
Monitor Reactions: Be attentive to the reaction conditions. While hazardous polymerization is not expected, it is good practice to monitor all reactions.[1]
Post-Procedure:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Do not wear laboratory coats or gloves outside of the laboratory.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to protect the environment.
-
Waste Segregation: All waste containing this chemical, including empty containers, contaminated gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for detailed procedures.[10]
-
Do Not Dispose in General Waste or Drains: This chemical should not be disposed of in the regular trash or washed down the sink.[5]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently work with this compound, ensuring both their personal safety and the integrity of their research.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. hsa.ie [hsa.ie]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
